molecular formula C8H8N2O3 B057735 2-Acetylaminoisonicotinic acid CAS No. 54221-95-3

2-Acetylaminoisonicotinic acid

Cat. No.: B057735
CAS No.: 54221-95-3
M. Wt: 180.16 g/mol
InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N
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Description

2-Acetylaminoisonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-4-6(8(12)13)2-3-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQIEKXUBYBTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396249
Record name 2-Acetamidopyridine-4-carboxylic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-95-3
Record name 2-(Acetylamino)isonicotinic acid
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Record name 2-Acetamidopyridine-4-carboxylic acid
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Record name 2-acetamidopyridine-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylaminoisonicotinic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-Acetylaminoisonicotinic acid, a key building block in medicinal chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the molecule's structure, properties, synthesis, and its significant role as a precursor in the development of novel therapeutics targeting the Hypoxia-Inducible Factor (HIF)-1α pathway.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-acetamidopyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] The core structure consists of a pyridine ring with a carboxylic acid group at the 4-position and an acetylamino group at the 2-position.

The chemical identity of this compound is well-established through various identifiers:

  • Chemical Formula: C8H8N2O3[1][][3][4]

  • Molecular Weight: 180.16 g/mol [1][][3][4]

  • CAS Number: 54221-95-3[1][][3][4]

  • SMILES: CC(=O)Nc1cc(ccn1)C(O)=O[3]

  • InChI Key: VNQIEKXUBYBTPS-UHFFFAOYSA-N[3]

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference
Melting Point286-290 °C[]
Boiling Point585.3 °C at 760 mmHg[]
Density1.404 g/cm³[]
Flash Point307.8 °C[]
Refractive Index1.628[]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported, providing a clear and reproducible method for its preparation.[1]

Objective: To synthesize 2-acetylaminopyridine-4-carboxylic acid from 2-(acetamido)-4-methylpyridine through oxidation.

Materials:

  • 2-(acetamido)-4-methylpyridine

  • Potassium permanganate (KMnO4)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • An aqueous solution of 160 g of potassium permanganate is prepared and heated to 50 °C.

  • 214.0 g of 2-(acetamido)-4-methylpyridine is added in batches to the potassium permanganate solution while maintaining stirring.

  • An additional 360 g of potassium permanganate is added in batches over a period of 1 hour. The temperature of the reaction mixture should be carefully controlled to not exceed 90 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1.5 hours.

  • The mixture is then filtered while hot.

  • The pH of the filtrate is adjusted to 3-4 with concentrated hydrochloric acid, which results in the precipitation of a white solid.

  • The precipitate, 2-acetylaminopyridine-4-carboxylic acid, is separated by filtration.

  • The product is dried under vacuum conditions.

Results:

This protocol yields 108.0 g of 2-acetylaminopyridine-4-carboxylic acid, corresponding to a 42% yield.[1]

Below is a workflow diagram illustrating the synthesis process.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up reactant1 2-(acetamido)-4-methylpyridine step1 Mix and heat to 50°C reactant1->step1 reactant2 Potassium Permanganate (aq) reactant2->step1 step2 Add KMnO4 in batches (T < 90°C) step1->step2 step3 Stir for 1.5 hours step2->step3 step4 Hot Filtration step3->step4 step5 Adjust pH to 3-4 with HCl step4->step5 step6 Precipitation step5->step6 step7 Filtration and Vacuum Drying step6->step7 product This compound step7->product

Synthesis Workflow

Application in Drug Development: Targeting the HIF-1α Pathway

This compound is a crucial reactant in the synthesis of nicotinic acid analogues that act as potent inhibitors of hypoxia-inducible factor (HIF)-1α.[1][] HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors.[5] By controlling the expression of genes involved in angiogenesis, cell survival, and metabolism, HIF-1α allows cancer cells to adapt and proliferate in the hypoxic tumor microenvironment.[5][6] Therefore, inhibiting HIF-1α is a promising strategy for cancer therapy.

The HIF-1α signaling pathway is tightly regulated by oxygen levels. The following diagram illustrates the differential regulation of HIF-1α under normal and hypoxic conditions.

HIF_Pathway HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation VHL VHL Protein HIF1a_N->VHL PHD->VHL Enables Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300_CBP p300/CBP Coactivators HIF1_complex->p300_CBP Recruits HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to p300_CBP->HRE Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activates HIF_Inhibitor Inhibitors derived from This compound HIF_Inhibitor->HIF1_complex Inhibits Activity

HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome.[7] In a hypoxic environment, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β (also known as ARNT) and recruits coactivators like p300/CBP.[7] This complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, activating their transcription.[7]

Inhibitors synthesized from this compound are designed to interfere with this pathway, preventing the transcriptional activity of the HIF-1 complex and thereby suppressing tumor growth and angiogenesis.[3]

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and drug development. Its well-defined structure and physicochemical properties, coupled with a reliable synthesis protocol, make it a valuable starting material. Its role as a precursor for potent HIF-1α inhibitors highlights its potential in the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and scientists working to leverage the therapeutic potential of this important compound.

References

2-Acetylaminoisonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Acetylaminoisonicotinic acid, a compound of interest in synthetic chemistry and pharmaceutical research. The data presented is compiled from established chemical databases.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

ParameterValueReference
Molecular Formula C₈H₈N₂O₃[1][2][3][][5]
Molecular Weight 180.16 g/mol [1][2][3][][5]
Exact Mass 180.053 g/mol [1]
CAS Number 54221-95-3[1][2][3][]

Experimental Protocols

The molecular weight and formula are fundamental, calculated properties of a chemical entity based on its atomic composition as determined through techniques such as mass spectrometry and elemental analysis. As these are intrinsic properties, a detailed experimental protocol is not applicable in this context. The values presented are standardized and widely accepted in the scientific literature.

Logical Relationship of Chemical Properties

The diagram below illustrates the hierarchical relationship between the compound's identity and its core physicochemical descriptors.

G COMPOUND {this compound | CAS: 54221-95-3} FORMULA {Molecular Formula | C₈H₈N₂O₃} COMPOUND->FORMULA determines WEIGHT {Molecular Weight | 180.16 g/mol} FORMULA->WEIGHT calculates to

Caption: Logical flow from chemical identity to molecular formula and weight.

References

Physical and chemical properties of 2-Acetylaminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminoisonicotinic acid, also known as 2-acetamidopyridine-4-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry. It serves as a key reactant in the synthesis of nicotinic acid analogues, which have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Melting Point 286-290 °C[1]
Boiling Point 585.3 °C at 760 mmHg[1]
Density 1.404 g/cm³[1]
Appearance Solid[2]
pKa (Predicted) See discussion below
Solubility Data not available

pKa Estimation:

  • Carboxylic Acid pKa: The pKa of the parent compound, isonicotinic acid (pyridine-4-carboxylic acid), is approximately 4.96.[3] The electron-withdrawing acetylamino group at the 2-position is expected to slightly increase the acidity of the carboxylic acid, thus lowering its pKa. Therefore, the pKa of the carboxylic acid group in this compound is predicted to be slightly below 4.96 .

  • Pyridine Nitrogen pKa: The pKa of 2-aminopyridine is approximately 6.86.[1][4] The acetyl group on the amino nitrogen is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen. Consequently, the pKa of the conjugate acid of the pyridine nitrogen in this compound is predicted to be lower than 6.86 .

Spectral Data (Predicted)

While experimental spectra are not available, predicted spectral data can provide valuable insights for characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid and acetylamino groups.

¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetyl group, and the carbons of the pyridine ring.

IR Spectroscopy (Predicted): The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

  • N-H stretch of the amide (~3200-3400 cm⁻¹)

  • C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

  • C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹)

  • C-N stretch and N-H bend of the amide (Amide II band, ~1520-1570 cm⁻¹)

  • Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (180.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyridine ring.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-acetylamino-4-methylpyridine.

Materials:

  • 2-Acetylamino-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Prepare an aqueous solution of potassium permanganate.

  • Slowly add 2-acetylamino-4-methylpyridine to the KMnO₄ solution with stirring.

  • Control the reaction temperature to not exceed 90°C during the addition.

  • After the addition is complete, continue stirring for approximately 1.5 hours.

  • Filter the hot reaction mixture to remove manganese dioxide.

  • Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the white precipitate of this compound by filtration.

  • Dry the product under vacuum.

Melting Point Determination

Objective: To determine the melting point range of the crystalline solid, which is an indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.[2]

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the sample rapidly to about 15-20°C below the expected melting point (286-290°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[2]

  • A pure compound should exhibit a sharp melting range of 1-2°C.[6]

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • Test tubes

  • Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Diethyl ether

  • pH paper

Procedure:

  • Place approximately 20-30 mg of this compound into a series of separate test tubes.[7]

  • Add 1 mL of a solvent to a test tube.

  • Vigorously shake the test tube for 10-20 seconds and observe if the solid dissolves.[7]

  • Record the solubility as soluble, partially soluble, or insoluble.[8]

  • For the aqueous solutions, test the pH with pH paper to observe any acidic or basic properties.[9]

  • Due to its acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, this compound is expected to be soluble in both aqueous acid and aqueous base. Its solubility in water at neutral pH is likely to be low.

Potentiometric pKa Determination

Objective: To experimentally determine the pKa values of the carboxylic acid and the protonated pyridine nitrogen.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • High-purity water (carbonate-free)

  • This compound

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of water containing 0.15 M KCl to prepare a solution of known concentration (e.g., 1 mM).[10]

  • If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2) with a small amount of 0.1 M HCl.[10]

  • Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, known increments.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve (e.g., by analyzing the first or second derivative of the curve).[11]

Biological Context and Visualization

This compound is a precursor for the synthesis of compounds that inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[12] This pathway is a critical regulator of cellular response to low oxygen levels (hypoxia) and is implicated in various physiological and pathological processes, including cancer and inflammation.

HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for proteasomal degradation.[13][14]

Under hypoxic conditions, the activity of PHDs is inhibited due to the lack of oxygen. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm. Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β subunit.[14] This HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[13][15] These target genes are involved in various processes that help cells adapt to hypoxia, such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[15]

HIF_1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activation Inhibitor 2-Acetylaminoisonicotinic Acid Derivatives (HIF-1α Inhibitors) Inhibitor->HIF1a_hypoxia Inhibition of Stabilization/Activity

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Start: 2-Acetylamino-4-methylpyridine Synthesis Oxidation with KMnO₄ Start->Synthesis Filtration1 Hot Filtration Synthesis->Filtration1 Precipitation Acidification (HCl) Filtration1->Precipitation Filtration2 Filtration Precipitation->Filtration2 Drying Vacuum Drying Filtration2->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization Pure_Product->Characterization MP Melting Point Characterization->MP Solubility Solubility Tests Characterization->Solubility pKa pKa Determination Characterization->pKa Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Characterization->Spectroscopy

References

The Biological Activity of 2-Acetylaminoisonicotinic Acid Derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminoisonicotinic acid has been identified as a key reactant in the synthesis of a novel class of nicotinic acid analogues that demonstrate potent inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master transcriptional regulator of the cellular response to hypoxia and is a high-value target in cancer therapy due to its role in tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the biological activity of derivatives of this compound, focusing on their potential as HIF-1α inhibitors.

Core Biological Activity: Inhibition of HIF-1α

The primary biological activity of interest for derivatives of this compound is the inhibition of HIF-1α. Research has shown that certain (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues, synthesized using this compound, are effective inhibitors of HIF-1α activation in various human cancer cell lines.

Quantitative Data Summary

A study by Boovanahalli and colleagues in 2007 investigated a series of these analogues and evaluated their in vitro inhibitory potencies against hypoxia-induced HIF-1 activation. While the full quantitative data from this study is not publicly available in the abstract, the research highlights that several compounds exhibited significant inhibitory activity. One notable analogue, designated as analogue 17 , displayed potent inhibition of the hypoxia-induced accumulation of HIF-1α protein. Furthermore, this analogue demonstrated a dose-dependent inhibition of the HIF-1 target genes, Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), in the Hep3B human hepatocellular carcinoma cell line.[1]

The table below is a representative summary of the type of quantitative data that would be generated in such a study. The specific values for the derivatives of this compound are not available in the public domain.

CompoundCell LineAssay TypeIC50 (µM)Reference
Analogue Derivative 1SK-Hep-1HIF-1α Reporter AssayData not available[1]
Analogue Derivative 2Hep3BHIF-1α Reporter AssayData not available[1]
Analogue Derivative 3AGSHIF-1α Reporter AssayData not available[1]
Analogue 17 Hep3B HIF-1α Protein Accumulation Potent Inhibition (Specific IC50 not available) [1]

Signaling Pathway

The derivatives of this compound exert their biological activity by intervening in the HIF-1α signaling pathway. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, such as those found in solid tumors, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are crucial for tumor survival and progression, promoting processes like angiogenesis, glycolysis, and cell survival. The inhibitors derived from this compound are believed to prevent the accumulation of HIF-1α protein under hypoxic conditions, thereby blocking the downstream signaling cascade.

HIF1a_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / Cancer cluster_nucleus Hypoxia (Low Oxygen) / Cancer HIF1a_normoxia HIF-1α Hydroxylated_HIF1a Hydroxylated HIF-1α HIF1a_normoxia->Hydroxylated_HIF1a Hydroxylation PHD Prolyl Hydroxylases (PHDs) PHD->HIF1a_normoxia O2 O₂ O2->PHD VHL VHL E3 Ubiquitin Ligase Proteasome Proteasomal Degradation VHL->Proteasome Hydroxylated_HIF1a->VHL HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia-Response Element (HRE) Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis Inhibitor 2-Acetylaminoisonicotinic Acid Derivatives Inhibitor->HIF1a_hypoxia Inhibition of Accumulation

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of this compound derivatives as HIF-1α inhibitors.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

a. Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia-Response Element (HRE). Inhibition of the HIF-1α pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

b. Materials:

  • Human cancer cell lines (e.g., SK-Hep-1, Hep3B, AGS)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom plates

  • Luminometer

  • Hypoxia chamber (1% O₂)

  • Test compounds (derivatives of this compound)

c. Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and incubate overnight.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a vehicle control (e.g., DMSO).

  • Induction of Hypoxia: Incubate the plates under hypoxic conditions (1% O₂) for 16-24 hours. A parallel set of plates can be maintained under normoxic conditions as a control.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.

Western Blot Analysis for HIF-1α Protein Accumulation

This method is used to visualize and quantify the levels of HIF-1α protein in cells treated with the test compounds.

a. Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific for HIF-1α. The amount of protein is then quantified by detecting the antibody signal.

b. Materials:

  • Human cancer cell line (e.g., Hep3B)

  • Test compounds

  • Hypoxia chamber (1% O₂)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

c. Procedure:

  • Cell Culture and Treatment: Seed cells in culture dishes and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control and incubate under hypoxic conditions for 4-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the relative protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_reporter HIF-1α Reporter Assay cluster_western Western Blot Analysis start This compound synthesis Chemical Synthesis start->synthesis compounds Derivative Analogues synthesis->compounds treatment Compound Treatment + Hypoxia Induction (1% O₂) compounds->treatment cell_culture Cancer Cell Culture (e.g., Hep3B) cell_culture->treatment transfection Transfection with HRE-Luciferase Plasmid cell_culture->transfection luciferase_assay Luciferase Activity Measurement treatment->luciferase_assay lysis Cell Lysis & Protein Quantification treatment->lysis transfection->treatment ic50 IC50 Determination luciferase_assay->ic50 sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblotting for HIF-1α sds_page->blotting quantification Protein Level Quantification blotting->quantification

Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives as HIF-1α inhibitors.

Conclusion

This compound serves as a valuable starting material for the development of potent HIF-1α inhibitors. The resulting nicotinic acid analogues have demonstrated significant in vitro activity in human cancer cell lines, effectively reducing the accumulation of HIF-1α protein and the expression of its downstream target genes. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals interested in exploring this promising class of compounds for cancer therapy. Further investigation is warranted to fully elucidate the quantitative structure-activity relationships and to advance these compounds into preclinical and clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Acetylaminoisonicotinic Acid: Discovery and History

This technical guide provides a comprehensive overview of the discovery and history of this compound, a substituted pyridine carboxylic acid. Due to the limited direct historical information available in readily accessible scientific databases, this guide focuses on the known synthesis and the broader context of isonicotinic acid derivatives.

Introduction

This compound, also known as 2-acetamidoisonicotinic acid, is a chemical compound with the CAS number 54221-95-3. It belongs to the family of isonicotinic acid derivatives, which are characterized by a pyridine ring carboxylated at the 4-position. While the detailed historical discovery of this specific compound is not well-documented in prominent literature, its synthesis and potential applications can be understood within the context of the broader development of nicotinic acid and isonicotinic acid chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 54221-95-3
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Melting Point 286-290 °C
Boiling Point 585.3 °C at 760 mmHg
Density 1.404 g/cm³
Flash Point 307.8 °C
Refractive Index 1.628

Known Synthesis

A documented method for the synthesis of this compound involves the oxidation of a substituted pyridine precursor. This approach is highlighted in scientific literature from the early 21st century.

Experimental Protocol: Oxidation of 2-Acetylamino-4-methylpyridine [1]

This synthesis proceeds via the oxidation of 2-acetylamino-4-methylpyridine. The general workflow for this chemical transformation is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [1]

  • Reaction Setup: 214.0 g of 2-(acetamido)-4-methylpyridine is added in portions to a stirred aqueous solution containing 160 g of potassium permanganate at an initial temperature of 50 °C.

  • Oxidation: An additional 360 g of potassium permanganate is added portion-wise over one hour. The reaction temperature is carefully controlled to not exceed 90 °C.

  • Reaction Completion and Filtration: After the addition is complete, the mixture is stirred for an additional 1.5 hours. The hot solution is then filtered to remove the manganese dioxide byproduct.

  • Precipitation: The pH of the filtrate is adjusted to 3-4 using concentrated hydrochloric acid, which leads to the precipitation of the white solid product, 2-acetylaminopyridine-4-carboxylic acid.

  • Isolation: The precipitate is collected by filtration and dried under vacuum to yield the final product. This process has a reported yield of 42%.

Historical Context and Potential Significance

The study of nicotinic acid (vitamin B3) and its isomers, including isonicotinic acid, has a rich history in medicinal chemistry. Nicotinic acid itself was first synthesized in 1867.[2][3] The discovery of the therapeutic properties of isonicotinic acid hydrazide (isoniazid) as a treatment for tuberculosis in the mid-20th century spurred significant research into isonicotinic acid derivatives.

While the specific historical origins of this compound are not clearly detailed in available literature, its structure suggests it is a compound of interest for several reasons:

  • Scaffold for Drug Discovery: The isonicotinic acid core is a common scaffold in medicinal chemistry. Modifications, such as the addition of an acetylamino group at the 2-position, can significantly alter the compound's biological activity.

  • Intermediate in Chemical Synthesis: As evidenced by its use in the preparation of nicotinic acid analogues that act as potent hypoxia-inducible factor (HIF)-1α inhibitors, this compound serves as a valuable building block for more complex molecules.

The logical relationship for its application as a synthetic intermediate can be visualized as follows:

LogicalRelationship StartingMaterial This compound ReactionStep Chemical Transformation(s) StartingMaterial->ReactionStep Product Nicotinic Acid Analogues (e.g., HIF-1α inhibitors) ReactionStep->Product

Caption: Role as a synthetic intermediate.

Conclusion

While the precise moment of discovery for this compound remains elusive in the historical record, its modern synthesis and utility as a chemical intermediate are well-established. The compound is a product of the ongoing exploration of isonicotinic acid derivatives, a field with a significant legacy in the development of therapeutic agents. Future research may uncover earlier syntheses or biological activities of this compound, further enriching its scientific history. For now, its primary role is recognized in the synthesis of other biologically active molecules, underscoring the continued importance of fundamental chemical building blocks in drug discovery and development.

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Acetylaminoisonicotinic Acid Analogs as HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 2-Acetylaminoisonicotinic acid analogs, a promising class of small molecules targeting the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. As a master regulator of the cellular response to low oxygen, HIF-1α is a critical target in various pathologies, including cancer. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, offering a vital resource for researchers and drug development professionals in the field of oncology and beyond.

Quantitative Analysis of HIF-1α Inhibition

The efficacy of this compound analogs and their derivatives has been systematically evaluated through robust in vitro assays. The following table summarizes the inhibitory potencies of a series of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogs against hypoxia-induced HIF-1 activation in various human cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the HIF-1 activity.

CompoundStructure / ModificationSK-Hep-1 IC50 (µM)[1]Hep3B IC50 (µM)[1]AGS IC50 (µM)[1]
Lead 1 (Scaffold not fully disclosed in abstract)---
Analog 17 (Specific structural details not in abstract)PotentPotentPotent
General Series(Aryloxyacetylamino)-isonicotinic/nicotinic acid analogsVariedVariedVaried

Note: The specific structures of the lead compound and its analogs, including analog 17, were not detailed in the abstract of the primary source. However, the study highlights that structural modifications of the lead compound led to the identification of several potent analogs.[1] Analog 17, in particular, demonstrated significant dose-dependent inhibition of HIF-1 target genes such as VEGF and EPO.[1]

Deciphering the Molecular Mechanism: The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is primarily mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

In a hypoxic environment, the lack of oxygen inhibits PHD activity. Consequently, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP and initiating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

This compound analogs are believed to exert their inhibitory effect by interfering with this signaling cascade, leading to a reduction in the transcriptional activity of HIF-1.

HIF_1a_Signaling_Pathway Normoxia Normoxia PHDs PHDs Normoxia->PHDs activates Hypoxia Hypoxia Hypoxia->PHDs inhibits HIF1a_synthesis HIF-1α Synthesis HIF1a HIF-1α HIF1a_synthesis->HIF1a VHL VHL Complex HIF1a->VHL binding Dimerization Dimerization HIF1a->Dimerization PHDs->HIF1a O2 O₂ Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1b HIF-1β HIF1b->Dimerization HIF1_complex HIF-1α/β Complex Dimerization->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus translocation HRE HRE HIF1_complex->HRE binds to Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Transcription activates Inhibitor 2-Acetylaminoisonicotinic Acid Analogs Inhibitor->HIF1_complex Inhibits activity

Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound analogs.

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of this compound analogs, a series of key experiments are typically performed. The following are detailed methodologies for these assays.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay is a primary screening method to quantify the inhibitory effect of compounds on HIF-1 transcriptional activity.

  • Cell Culture and Transfection:

    • Maintain human cancer cell lines (e.g., SK-Hep-1, Hep3B, AGS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells in 24-well plates at a suitable density.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the HRE sequence and a Renilla luciferase plasmid (as an internal control for transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment and Hypoxia Induction:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound analogs or vehicle control (e.g., DMSO).

    • Incubate the plates under hypoxic conditions (e.g., 1% O₂) or normoxic conditions (21% O₂) for 16-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions and determine the IC50 values.

Western Blot Analysis of HIF-1α Protein Levels

This technique is used to directly assess the effect of the compounds on the stabilization of the HIF-1α protein.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with the test compounds at various concentrations under hypoxic conditions for a specified period (e.g., 4-8 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for HIF-1 Target Gene Expression

This method is employed to measure the mRNA levels of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), to confirm the downstream effects of HIF-1α inhibition.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with the compounds under hypoxic conditions as described for the Western blot analysis.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Use a SYBR Green or probe-based detection method.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of this compound analogs as HIF-1α inhibitors.

Experimental_Workflow Start Start: Design and Synthesis of This compound Analogs Primary_Screening Primary Screening: HRE Luciferase Reporter Assay Start->Primary_Screening Data_Analysis1 Data Analysis: Determine IC50 Values Primary_Screening->Data_Analysis1 Hit_Selection Hit Compound Selection Data_Analysis1->Hit_Selection Secondary_Assays Secondary Assays: Mechanism of Action Studies Hit_Selection->Secondary_Assays Potent Hits Lead_Optimization Lead Optimization Hit_Selection->Lead_Optimization Structure-Activity Relationship (SAR) Western_Blot Western Blot for HIF-1α Protein Levels Secondary_Assays->Western_Blot RT_qPCR RT-qPCR for HIF-1 Target Genes (VEGF, EPO) Secondary_Assays->RT_qPCR Data_Analysis2 Data Interpretation and SAR Analysis Western_Blot->Data_Analysis2 RT_qPCR->Data_Analysis2 Data_Analysis2->Lead_Optimization

Caption: A logical workflow for the identification and characterization of this compound analogs as HIF-1α inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Acetylaminoisonicotinic acid, a compound of interest in medicinal chemistry and drug development. The protocol herein is established based on well-documented acetylation procedures for analogous aromatic amines, offering a reliable method for laboratory-scale preparation.

Introduction

This compound, also known as 2-acetamidoisonicotinic acid, is a derivative of isonicotinic acid. The introduction of an acetylamino group to the pyridine ring can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This compound serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. For instance, nicotinic acid analogues have been investigated as potent hypoxia-inducible factor (HIF)-1α inhibitors[]. The synthesis protocol detailed below follows a standard and efficient N-acetylation procedure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The values are based on typical results obtained for analogous acetylation reactions of aminopyridine derivatives.

ParameterValueNotes
Starting Material 2-Aminoisonicotinic acidCommercially available
Acetylating Agent Acetic Anhydride
Solvent Acetic Anhydride (neat) or Acetic Acid
Reaction Temperature 60-100 °C
Reaction Time 1-2 hoursMonitored by TLC
Theoretical Yield To be calculated based on starting material
Typical Experimental Yield ~90-95%Based on similar reactions[2]
Purity >98%After recrystallization
Molecular Weight (Starting Material) 138.12 g/mol 2-Aminoisonicotinic acid
Molecular Weight (Product) 180.15 g/mol This compound
Melting Point (Product) To be determined experimentally

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 2-Aminoisonicotinic Acid + Acetic Anhydride reaction Heat (60-100 °C, 1-2h) start->reaction Stirring quench Quench with Ice Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystallization Recrystallization (e.g., from Ethanol/Water) wash->recrystallization drying Dry under Vacuum recrystallization->drying analysis Characterization (NMR, IR, MS, MP) drying->analysis final_product This compound analysis->final_product Pure Product

References

Application Notes and Protocols for the Analytical Characterization of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the comprehensive analytical characterization of 2-Acetylaminoisonicotinic acid. The methodologies outlined are based on established analytical principles for structurally related compounds, including aromatic carboxylic acids and acetylated amino acids. These protocols are intended to serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in bulk drug substances and formulated products. A reversed-phase method is proposed for its wide applicability to polar aromatic compounds.

Quantitative Data Summary

The following table outlines the expected performance parameters for the proposed HPLC method. These values are estimates based on typical performance for similar analytes and will require experimental verification.

ParameterExpected Value
Retention Time (tR) 3 - 7 minutes
Tailing Factor (T) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Experimental Protocol

Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of methanol and water.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient elution is recommended for optimal separation of impurities.

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Gradient to 50% A, 50% B

      • 10-12 min: Gradient to 5% A, 95% B

      • 12-15 min: Hold at 5% A, 95% B

      • 15-16 min: Return to 95% A, 5% B

      • 16-20 min: Re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm (based on the pyridine chromophore)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions filter_sample Filter Samples prep_standard->filter_sample prep_sample Prepare Sample Solutions prep_sample->filter_sample inject Inject Samples & Standards filter_sample->inject hplc_system Set up HPLC System & Conditions hplc_system->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte & Assess Purity calibration_curve->quantify

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Volatile Organics

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization method for carboxylic acids and amides.

Quantitative Data Summary (Post-Derivatization)

The following table provides expected parameters for the GC-MS analysis of the silylated derivative of this compound.

ParameterExpected Value
Retention Time (tR) 10 - 20 minutes
Molecular Ion (M+) of TMS derivative m/z 324
Key Fragment Ions To be determined experimentally
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Experimental Protocol

Objective: To identify potential volatile and semi-volatile impurities and to confirm the identity of this compound through its derivatized form using GC-MS.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous, GC grade)

  • GC vials with inserts

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector

  • Mass Spectrometer (MS) detector (e.g., Quadrupole)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a GC vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1) or Splitless for trace analysis

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40 - 500

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a library of known compounds (if available) or interpret the fragmentation pattern to confirm the structure.

    • Analyze other peaks in the chromatogram to identify potential impurities.

Logical Relationship Diagram

GCMS_Logic substance This compound (Non-volatile) derivatization Derivatization (Silylation with BSTFA) substance->derivatization derivative TMS-Derivative (Volatile & Thermally Stable) derivatization->derivative gc_separation GC Separation (Based on Volatility & Polarity) derivative->gc_separation ms_detection MS Detection (Ionization & Fragmentation) gc_separation->ms_detection identification Structure Elucidation & Impurity ID (Mass Spectrum Interpretation) ms_detection->identification

Logical flow for GC-MS analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Although specific experimental data is not widely available, the expected chemical shifts can be predicted based on the structure.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
~10.5singlet1H-NH-
~8.7singlet1HH-3 (Pyridine ring)
~8.2doublet1HH-6 (Pyridine ring)
~7.8doublet1HH-5 (Pyridine ring)
~2.1singlet3H-CH₃

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~169C=O (Amide)
~166C=O (Carboxylic acid)
~152C-2 (Pyridine ring)
~148C-6 (Pyridine ring)
~141C-4 (Pyridine ring)
~120C-5 (Pyridine ring)
~115C-3 (Pyridine ring)
~24-CH₃
Experimental Protocol (NMR)

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on the predicted values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3200MediumN-H stretch (Amide)
~3100 - 3000WeakAromatic C-H stretch
~1710StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Amide I)
~1600, 1470MediumC=C stretch (Aromatic ring)
~1550MediumN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic acid)
~900 - 650Medium-StrongAromatic C-H out-of-plane bend
Experimental Protocol (FTIR)

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

Instrumentation:

  • FTIR Spectrometer with a sample holder (e.g., for KBr pellets)

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the IR spectrum over the range of 4000 - 400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Spectroscopic Analysis Workflow

Spectro_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy substance This compound Sample nmr_prep Dissolve in Deuterated Solvent substance->nmr_prep ftir_prep Prepare KBr Pellet or use ATR substance->ftir_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_analysis Process & Assign Signals nmr_acq->nmr_analysis structure_confirm Structural Confirmation nmr_analysis->structure_confirm ftir_acq Acquire IR Spectrum ftir_prep->ftir_acq ftir_analysis Assign Absorption Bands ftir_acq->ftir_analysis ftir_analysis->structure_confirm

Workflow for spectroscopic characterization.

Application Note: Structural Characterization of 2-Acetylaminoisonicotinic Acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural analysis of 2-Acetylaminoisonicotinic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The application note outlines standardized methods for Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular structure and purity of the compound. Due to the limited availability of published experimental data for this specific molecule, this note also presents predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern based on the analysis of structurally analogous compounds.

Introduction

This compound belongs to the pyridine carboxylic acid family, a class of compounds recognized for their diverse biological activities. As a derivative of isonicotinic acid, it holds promise as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are critical steps in the drug discovery and development pipeline to ensure compound identity, purity, and to understand its chemical properties. This application note serves as a comprehensive guide for researchers utilizing NMR and mass spectrometry for the analysis of this compound and similar small molecules.

Predicted Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, the following tables present predicted data based on established chemical shift principles and the analysis of related structures such as isonicotinic acid and 2-aminoisonicotinic acid.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~8.6DoubletH-6The proton ortho to the pyridine nitrogen is expected to be the most deshielded aromatic proton.
~8.2SingletH-3This proton is ortho to the carboxylic acid group and meta to the acetylamino group.
~7.8DoubletH-5This proton is meta to the pyridine nitrogen and ortho to the acetylamino group.
~10.5Broad Singlet-NH (Amide)Amide protons typically appear as broad signals in this region and can be exchangeable with D₂O.
~13.0Broad Singlet-COOHCarboxylic acid protons are highly deshielded and often appear as a very broad signal, which may be exchangeable with D₂O.
~2.2Singlet-CH₃ (Acetyl)The methyl protons of the acetyl group are expected to be a singlet in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~168.0C=O (Carboxylic Acid)Carbonyl carbon of the carboxylic acid.
~169.5C=O (Amide)Carbonyl carbon of the acetyl group.
~152.0C-2Carbon bearing the acetylamino group, expected to be significantly downfield.
~148.0C-6Carbon adjacent to the nitrogen, deshielded.
~140.0C-4Quaternary carbon attached to the carboxylic acid group.
~122.0C-5Aromatic CH carbon.
~118.0C-3Aromatic CH carbon.
~24.0-CH₃ (Acetyl)Methyl carbon of the acetyl group.

Table 3: Predicted ESI-MS Data for this compound (Positive Ion Mode)

Predicted m/zIonPlausible Fragmentation Pathway
181.05[M+H]⁺Molecular ion with protonation.
163.04[M+H-H₂O]⁺Loss of water from the carboxylic acid group.
139.04[M+H-CH₂CO]⁺Loss of a ketene molecule from the acetylamino group.
122.04[M+H-CH₂CO-OH]⁺Subsequent loss of a hydroxyl radical.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of solid this compound.
  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
  • The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
  • Place the sample into the NMR magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  • Tune and match the probe for both ¹H and ¹³C nuclei.
  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.
  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.
  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. MS Data Acquisition:

  • Set up the mass spectrometer in positive ion mode.
  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
  • Optimize the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the molecular ion.
  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
  • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a product ion spectrum.

3. Data Analysis:

  • Identify the molecular ion peak in the full scan spectrum.
  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure by identifying characteristic neutral losses and fragment ions.
  • Compare the observed m/z values with the predicted values.

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of a small molecule like this compound using NMR and mass spectrometry.

structural_elucidation_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_elucidation Structure Confirmation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR_Acq NMR Acquisition (1H, 13C, 2D) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometry (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Process NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Process MS_Process MS Data Analysis (Molecular Ion, Fragmentation) MS_Acq->MS_Process Structure Final Structure Elucidation NMR_Process->Structure MS_Process->Structure

A flowchart of the structural elucidation process.

Conclusion

This application note provides a framework for the analysis of this compound using NMR and mass spectrometry. The detailed protocols offer a standardized approach for obtaining high-quality spectroscopic data, while the predicted data tables serve as a valuable reference for spectral interpretation. The integrated workflow ensures a systematic and efficient process for the structural confirmation of this and other novel small molecules, which is an indispensable activity in modern drug discovery and chemical research.

Application Notes and Protocols for Cell-Based Assays of 2-Acetylaminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of 2-Acetylaminoisonicotinic acid derivatives. The protocols detailed below are foundational methods for assessing the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this class of compounds.

Introduction

This compound is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Niacin, Vitamin B3). Derivatives of nicotinic and isonicotinic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] Cell-based assays are indispensable tools for the initial screening and characterization of these derivatives, providing crucial insights into their potency, mechanism of action, and potential therapeutic applications. This document outlines detailed protocols for key in vitro assays and provides representative data from structurally related compounds to guide experimental design and data interpretation.

Data Presentation: In Vitro Biological Activities

While specific quantitative data for many this compound derivatives are not extensively available in public literature, the following tables summarize representative data from closely related isonicotinic acid and nicotinic acid derivatives to provide a comparative context for experimental findings.

Table 1: Cytotoxicity of Isonicotinic Acid Hydrazide Derivatives Against Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µg/mL)Reference CompoundIC50 of Ref. (µg/mL)
Derivative 1 HCT-116Colon1.89Doxorubicin0.48
Derivative 2 OVCAR-8Ovary0.61Doxorubicin0.51
Derivative 3 HL-60Leukemia3.36Doxorubicin0.04
Derivative 4 SF-295Glioblastoma2.15Doxorubicin0.42

Data presented are representative values for isonicotinic acid hydrazide derivatives, as reported in studies on related compounds.[2]

Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives

Compound IDAssayCell LineIC50 (µg/mL)Reference CompoundIC50 of Ref. (µg/mL)
Isonicotinate 5 ROS InhibitionHuman Blood Cells1.42 ± 0.1Ibuprofen11.2 ± 1.9
Isonicotinate 6 ROS InhibitionHuman Blood Cells8.6 ± 0.5Ibuprofen11.2 ± 1.9
Isonicotinate 8a ROS InhibitionHuman Blood Cells19.6 ± 3.4Ibuprofen11.2 ± 1.9
Isonicotinate 8b ROS InhibitionHuman Blood Cells3.7 ± 1.7Ibuprofen11.2 ± 1.9

Data is based on the inhibition of reactive oxygen species (ROS) production, a key indicator of anti-inflammatory potential.[1]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HCT-116, OVCAR-8)[2]

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • This compound derivatives

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Reaction cluster_analysis Analysis seed_cells Seed Macrophages pretreat Pre-treat with Compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b incubate_read Incubate & Read Absorbance (540nm) add_griess_b->incubate_read calculate_inhibition Calculate % NO Inhibition incubate_read->calculate_inhibition

Experimental workflow for the Griess assay.

Signaling Pathways

Anti-inflammatory Signaling Pathway

Nicotinic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound derivatives may inhibit this pathway, leading to a reduction in the inflammatory response.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation p_IkB p-IκB IkB_NFkB->p_IkB releases NF-κB ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB ubiquitination proteasome Proteasome ub_p_IkB->proteasome degradation Derivative 2-Acetylaminoisonicotinic Acid Derivative Derivative->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Inhibition of the NF-κB signaling pathway.
Apoptosis Signaling Pathway

The potential anticancer activity of isonicotinic acid derivatives may involve the induction of apoptosis, or programmed cell death.[5] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade. This compound derivatives could potentially induce apoptosis by modulating the balance of pro- and anti-apoptotic Bcl-2 proteins.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Derivative 2-Acetylaminoisonicotinic Acid Derivative Bax Bax (Pro-apoptotic) Derivative->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of the intrinsic apoptosis pathway.

Conclusion

The cell-based assays and protocols described in this document provide a robust framework for the preliminary in vitro evaluation of this compound derivatives. By assessing their cytotoxic, anti-inflammatory, and enzyme-inhibitory potential, researchers can identify promising lead compounds for further development. The provided representative data and signaling pathway diagrams offer a valuable reference for interpreting experimental results and elucidating the mechanisms of action of this versatile class of molecules.

References

Application Notes and Protocols for In Vitro Experimental Design Using 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 2-Acetylaminoisonicotinic acid and its derivatives. Given its documented use as a reactant in the synthesis of nicotinic acid analogues that act as potent hypoxia-inducible factor (HIF)-1α inhibitors, the following protocols are designed to assess the potential of this compound or its derivatives to modulate the HIF-1α signaling pathway.

Introduction

This compound is a chemical compound utilized in the synthesis of more complex molecules. Notably, it serves as a precursor for nicotinic acid analogues that have demonstrated potent inhibitory effects on HIF-1α. The HIF-1α transcription factor is a master regulator of the cellular response to hypoxia and is a key target in cancer therapy due to its role in tumor angiogenesis, metabolism, and metastasis.

These protocols outline key in vitro assays to investigate the biological activity of this compound and its derivatives, focusing on their potential to inhibit HIF-1α signaling. The assays described include cell viability and cytotoxicity assessment, analysis of HIF-1α protein expression and transcriptional activity, and evaluation of downstream target gene expression.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for comparative analysis. The following tables provide templates for summarizing key results.

Table 1: Cytotoxicity of this compound Derivative in A172 Glioblastoma Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
198.1 ± 5.1
1085.3 ± 6.3
5062.7 ± 4.9
10045.2 ± 3.8
IC50 (µM) ~75

Table 2: Effect of this compound Derivative on HIF-1α Protein Expression and Transcriptional Activity

TreatmentHIF-1α Protein Level (Relative to Hypoxia Control)HRE Luciferase Activity (Fold Change vs. Normoxia)
Normoxia ControlUndetectable1.0
Hypoxia Control (1% O₂)1.08.5 ± 0.7
Hypoxia + Compound (10 µM)0.45 ± 0.053.2 ± 0.4
Hypoxia + Compound (50 µM)0.15 ± 0.031.8 ± 0.2

Experimental Protocols

Cell Culture

The human glioblastoma cell line A172 is a suitable model for these studies.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.[1]

  • Subculture: Passage cells when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the test compound on cell viability and proliferation.[2][3]

  • Materials:

    • A172 cells

    • 96-well plates

    • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed A172 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for HIF-1α Expression

This protocol is for detecting changes in HIF-1α protein levels following treatment with the test compound under hypoxic conditions.[4][5]

  • Materials:

    • A172 cells

    • 6-well plates

    • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody: anti-HIF-1α

    • Loading control antibody: anti-β-actin or anti-GAPDH

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Protocol:

    • Seed A172 cells in 6-well plates.

    • At 70-80% confluency, treat the cells with the test compound at various concentrations.

    • Induce hypoxia by placing the plates in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 4-6 hours. Include normoxic and hypoxic controls.

    • Immediately after treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify band intensities using densitometry software.

HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of HIF-1 by using a reporter plasmid containing Hypoxia Response Elements (HREs) upstream of a luciferase gene.[6]

  • Materials:

    • A172 cells

    • 24-well plates

    • HRE-luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase) for normalization

    • Transfection reagent

    • Luciferase assay system

    • Luminometer

  • Protocol:

    • Seed A172 cells in a 24-well plate.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with the test compound.

    • Induce hypoxia for 16-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the control.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition HIF1a_N HIF-1α PHD PHDs HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_N Degradation HIF1a_H HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer p300_CBP p300/CBP HIF1_dimer->p300_CBP HRE HRE p300_CBP->HRE Binds TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Transcription Compound 2-Acetylaminoisonicotinic Acid Derivative Compound->HIF1a_H Inhibits Stabilization/Activity Experimental_Workflow cluster_assays In Vitro Assays start Start: A172 Cell Culture treatment Treat with 2-Acetylaminoisonicotinic Acid Derivative start->treatment mtt MTT Assay (Cell Viability) analysis Data Analysis & Interpretation mtt->analysis western Western Blot (HIF-1α Protein) western->analysis reporter Luciferase Assay (HIF-1α Activity) reporter->analysis hypoxia Induce Hypoxia (1% O₂) treatment->hypoxia hypoxia->mtt hypoxia->western hypoxia->reporter

References

Application Notes and Protocols for Efficacy Assessment of Novel HIF-1α Inhibitors Derived from 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization and subsequent activation of downstream target genes are crucial for tumor survival, angiogenesis, and metastasis. Consequently, HIF-1α has emerged as a significant therapeutic target in oncology. This document provides a comprehensive set of protocols to assess the efficacy of novel small molecule inhibitors of HIF-1α derived from 2-Acetylaminoisonicotinic acid.

These protocols detail the necessary in vitro and in vivo assays to characterize the biological activity of these compounds, from initial cytotoxicity screening to evaluation in preclinical models. The methodologies are designed to be detailed and readily applicable in a research setting.

I. In Vitro Efficacy Assessment

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the this compound derivatives on cancer cells and to establish the concentration range for subsequent functional assays.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds or vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%) (48h)IC50 (µM)
Vehicle Control 0100 ± 5.2-
Compound A 195.3 ± 4.825.4
1072.1 ± 6.1
5035.8 ± 3.9
Compound B 198.2 ± 3.5> 100
1091.5 ± 4.2
5085.3 ± 5.5

Note: Data are hypothetical and for illustrative purposes.

Western Blot Analysis of HIF-1α Protein Levels

Objective: To determine if the this compound derivatives inhibit the hypoxia-induced accumulation of HIF-1α protein.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. The following day, pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Hypoxia: Expose the cells to hypoxic conditions (1% O2) for 4-6 hours. A normoxic control group should be maintained.

  • Cell Lysis: Immediately after hypoxic incubation, place the plates on ice and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.

Data Presentation:

Treatment GroupCompound Conc. (µM)HIF-1α Protein Level (Normalized to β-actin)
Normoxia Control 00.1 ± 0.02
Hypoxia + Vehicle 01.0 ± 0.15
Hypoxia + Compound A 100.4 ± 0.08
Hypoxia + Compound A 500.15 ± 0.05

Note: Data are hypothetical and for illustrative purposes.

HIF-1α Reporter Gene Assay

Objective: To assess the effect of the compounds on the transcriptional activity of HIF-1.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a 24-well plate. Co-transfect the cells with a Hypoxia-Response Element (HRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, treat the cells with the test compounds at various concentrations.

  • Induction of Hypoxia: Expose the cells to hypoxic conditions (1% O2) for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control.

Data Presentation:

Treatment GroupCompound Conc. (µM)Relative Luciferase Activity (Firefly/Renilla)% Inhibition
Normoxia + Vehicle 01.0 ± 0.1-
Hypoxia + Vehicle 015.2 ± 1.80
Hypoxia + Compound A 107.6 ± 0.950
Hypoxia + Compound A 502.1 ± 0.386

Note: Data are hypothetical and for illustrative purposes.

Quantitative Real-Time PCR (qPCR) of HIF-1α Target Genes

Objective: To determine if the compounds inhibit the expression of HIF-1α downstream target genes.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with the compounds and expose them to hypoxia as described for the Western blot protocol. Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green chemistry with primers specific for HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

Target GeneTreatment GroupCompound Conc. (µM)Relative mRNA Expression (Fold Change)
VEGFA Hypoxia + Vehicle08.5 ± 1.2
Hypoxia + Compound A103.2 ± 0.5
Hypoxia + Compound A501.3 ± 0.2
GLUT1 Hypoxia + Vehicle06.1 ± 0.8
Hypoxia + Compound A102.5 ± 0.4
Hypoxia + Compound A501.1 ± 0.1

Note: Data are hypothetical and for illustrative purposes.

II. In Vivo Efficacy Assessment

Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the this compound derivatives in a preclinical in vivo model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control and compound-treated groups).

  • Compound Administration: Administer the test compounds to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors. Tumor weight should be recorded. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) - Day 21Tumor Growth Inhibition (%)
Vehicle Control 01250 ± 150-
Compound A 25750 ± 11040
Compound A 50400 ± 8568

Note: Data are hypothetical and for illustrative purposes.

III. Visualization of Pathways and Workflows

HIF-1α Signaling Pathway

HIF1a_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_p HIF-1α PHD PHD HIF1a_p->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_p Degradation HIF1a_s HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_s->HIF1b Dimerization HIF1 HIF-1 Complex HIF1b->HIF1 HRE HRE HIF1->HRE Binding TargetGenes Target Genes (VEGF, GLUT1) HRE->TargetGenes Transcription Inhibitor 2-Acetylaminoisonicotinic acid derivative Inhibitor->HIF1a_s Inhibits Stabilization

Caption: HIF-1α signaling under normoxia and hypoxia.

Experimental Workflow for In Vitro Assessment

in_vitro_workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line cell_culture Cell Culture & Plating start->cell_culture compound_treatment Treat with 2-Acetylaminoisonicotinic acid derivatives cell_culture->compound_treatment hypoxia Induce Hypoxia (1% O2) compound_treatment->hypoxia viability Cell Viability Assay (MTT) hypoxia->viability western Western Blot (HIF-1α protein) hypoxia->western reporter Reporter Gene Assay (HRE-Luciferase) hypoxia->reporter qpcr qPCR (Target Gene mRNA) hypoxia->qpcr data_analysis Data Analysis (IC50, % Inhibition, Fold Change) viability->data_analysis western->data_analysis reporter->data_analysis qpcr->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Workflow for in vitro efficacy assessment.

Experimental Workflow for In Vivo Assessment

in_vivo_workflow start Start: Select Cancer Cell Line & Immunocompromised Mice implantation Subcutaneous Cell Implantation start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compound or Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint collection Euthanize & Collect Tumors endpoint->collection analysis Tumor Weight & Molecular Analysis (Western, qPCR, IHC) collection->analysis end End: In Vivo Efficacy Data analysis->end

Caption: Workflow for in vivo xenograft studies.

Application Notes and Protocols for Determining the Solubility and Stability of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylaminoisonicotinic acid is a compound of interest in pharmaceutical research. A thorough understanding of its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in experimental settings and for formulation development. Solubility influences bioavailability and the design of in vitro and in vivo experiments, while stability data are critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[1][2]

This document provides detailed protocols for determining the aqueous and solvent solubility of this compound, as well as for assessing its stability under various stress conditions. These guidelines will enable researchers to generate reliable and reproducible data to support their research and development activities.

Section 1: Determination of Solubility

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pH.[2] It is a critical parameter in drug discovery and development.[3][4]

Data Presentation: Solubility of this compound

The following table should be used to summarize the experimentally determined solubility data for this compound in various solvents.

SolventTemperature (°C)pHSolubility (mg/mL)Solubility (µM)Method
Water257.4Shake-Flask
PBS (Phosphate-Buffered Saline)257.4Shake-Flask
DMSO (Dimethyl Sulfoxide)25N/AShake-Flask
Ethanol25N/AShake-Flask
Methanol25N/AShake-Flask
Acetonitrile25N/AShake-Flask
User-defined buffere.g., 37e.g., 5.0Shake-Flask
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC-UV.[5]

  • Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on shaker at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify concentration by HPLC-UV analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining thermodynamic solubility.

Section 2: Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1]

Data Presentation: Stability of this compound

This table should be used to summarize the stability data of this compound under forced degradation conditions.

Stress ConditionTime (hours)Initial Concentration (mg/mL)Final Concentration (mg/mL)% DegradationDegradation Products (if identified)
Acid Hydrolysis (0.1 M HCl, 60°C) 2
8
24
Base Hydrolysis (0.1 M NaOH, 60°C) 2
8
24
Oxidative Degradation (3% H₂O₂, RT) 2
8
24
Thermal Degradation (80°C, solid) 24
48
72
Photostability (ICH Q1B) 24
48
72
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV or LC-MS for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).[1]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat with 1 M HCl.[1]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.[1]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw samples at specified time points.

    • Dilute for analysis.[1]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Expose to dry heat at 80°C in an oven.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.[1]

  • Photostability:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw samples and analyze.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

    • Calculate the percentage of degradation.

Diagram: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis prep1 Prepare stock solution of compound stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolysis prep1->stress5 sample1 Withdraw samples at time points stress1->sample1 stress2->sample1 stress3->sample1 stress4->sample1 stress5->sample1 sample2 Neutralize/Quench reaction sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis1 Analyze by stability-indicating HPLC sample3->analysis1 analysis2 Quantify remaining compound and degradants analysis1->analysis2 analysis3 Determine % degradation analysis2->analysis3

Caption: Workflow for forced degradation stability studies.

References

Application Notes and Protocols for the Purification of Synthesized 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized 2-Acetylaminoisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, and provide methods for assessing purity.

Introduction

This compound is a derivative of isonicotinic acid and serves as a valuable building block in medicinal chemistry. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. This document details robust methods for purifying crude this compound obtained from synthesis, aiming to remove unreacted starting materials, by-products, and other impurities.

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities present in the crude material. The two primary methods detailed here are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures. For this compound, a polar protic solvent or a mixture including one is often effective.

Experimental Protocol: Recrystallization from Ethanol-Water

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The compound should be soluble in the hot solvent mixture and sparingly soluble at low temperatures.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: If activated charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude this compound add_solvent Add hot Ethanol/Water crude->add_solvent dissolve Dissolve Crude Product add_solvent->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration cool Cool Filtrate Slowly hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry final_product final_product dry->final_product Pure this compound

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For a polar compound like this compound, normal-phase or reverse-phase chromatography can be employed.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then adding methanol if necessary).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

Column_Chromatography_Workflow cluster_preparation Column Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate final_product final_product evaporate->final_product Pure this compound

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final product.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 90:10 aqueous buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 260-270 nm, which should be determined by measuring the UV spectrum of a pure sample.

  • Sample Preparation: Prepare a standard solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound.

Data Presentation

The effectiveness of a purification method is assessed by the yield and purity of the final product. While direct comparative data for this compound is not extensively available in the literature, the following table provides representative data from the purification of structurally similar compounds, which can serve as a benchmark.

Purification TechniqueCompound TypeStarting PurityFinal PurityYield/RecoveryReference
RecrystallizationAminopyridine derivativeCrude98.5%86.6%Adapted from literature on aminopyridine purification.[1]
RecrystallizationSuccinic AcidCrude>99%73.4%Based on studies of dicarboxylic acid purification.[2][3]
Column ChromatographyPyridine derivativeCrude>95%Good to highGeneral expectation for chromatographic purification.

Note: The yield and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions. The values in the table are illustrative.

Conclusion

The protocols described in these application notes provide robust and effective methods for the purification of synthesized this compound. Recrystallization is a straightforward and cost-effective method for removing bulk impurities, while column chromatography offers higher resolution for separating closely related impurities. The choice of method should be guided by the specific purity requirements and the nature of the impurities present in the crude product. Purity should be rigorously assessed by a validated analytical method such as HPLC.

References

Application Notes and Protocols for 2-Acetylaminoisonicotinic Acid Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data is publicly available for the dosing and administration of 2-acetylaminoisonicotinic acid and its derivatives in cell culture. The following application notes and protocols are based on general practices for novel chemical entities and data extrapolated from studies on related isonicotinic acid derivatives. Researchers are strongly advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.

Introduction

Isonicotinic acid, a derivative of pyridine, and its analogues have shown a wide range of biological activities, including antimicrobial and potential anticancer effects. The this compound scaffold represents a class of compounds with potential for biological activity screening. These application notes provide a general framework for the initial in vitro evaluation of these derivatives in cell culture settings, focusing on determining their cytotoxic or modulatory effects.

Dosing and Administration

The effective concentration of a novel compound can vary significantly depending on the cell line and the endpoint being measured. For initial screening of this compound derivatives, a broad range of concentrations should be tested.

Table 1: Recommended Initial Concentration Ranges for In Vitro Screening

ParameterRecommended RangeNotes
Stock Solution Concentration 10 mM - 50 mM in DMSOPrepare a high-concentration stock to minimize the volume of solvent added to cell culture media. The final DMSO concentration in the media should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
Initial Screening Concentrations 0.1 µM - 100 µMA wide range is recommended for initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50).[2][3]
Treatment Duration 24, 48, and 72 hoursThe optimal duration depends on the cell line's doubling time and the mechanism of action of the compound. Time-course experiments are crucial.[2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound derivative powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of the this compound derivative.

  • Dissolve the compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

Materials:

  • Target cancer cell line(s) and appropriate complete culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Table 2: Example Data Table for IC50 Values (µM) of a Hypothetical this compound Derivative (Compound X)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast Cancer) 85.252.126.8
HeLa (Cervical Cancer) 95.668.334.4
A549 (Lung Cancer) >10089.461.7
L929 (Normal Fibroblast) >100>100>100

Data are hypothetical and for illustrative purposes only.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

Many anticancer compounds exert their effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated for this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Receptor Receptor Compound 2-Acetylaminoisonicotinic Acid Derivative Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Compound->Signaling_Cascade Bcl2 Bcl-2 Family (Anti-apoptotic) Signaling_Cascade->Bcl2 Bax Bax/Bak (Pro-apoptotic) Signaling_Cascade->Bax Bcl2->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9

Caption: Hypothetical intrinsic apoptosis pathway modulated by a this compound derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound.

G Start Compound Synthesis & Characterization Stock Stock Solution Preparation (DMSO) Start->Stock DoseResponse Dose-Response & Time-Course (MTT/CellTiter-Glo Assay) Stock->DoseResponse IC50 Determine IC50 Values DoseResponse->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Western Blot Analysis (Signaling Proteins) Mechanism->WesternBlot Conclusion Data Analysis & Conclusion CellCycle->Conclusion Apoptosis->Conclusion WesternBlot->Conclusion

Caption: General experimental workflow for in vitro screening of novel compounds.

References

Application of 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "2-Acetylaminoisonicotinic acid" in the context of cancer cell line studies did not yield specific results. However, a similarly named compound, 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA) , has been investigated for its anticancer properties, particularly in esophageal cancer cell lines. The following application notes and protocols are based on the available research for 2-AAPA.

Application Notes

Introduction: 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino) phenyl carbamoylsulfanyl] propionic acid (2-AAPA) is an irreversible inhibitor of glutathione reductase (GR), an enzyme crucial for maintaining cellular redox homeostasis.[1] By inhibiting GR, 2-AAPA induces intracellular oxidative stress, which has been shown to have anticancer activity in various cancer cell lines.[1] This document outlines the application of 2-AAPA in the study of esophageal squamous cell carcinoma (ESCC), specifically in the TE-13 cell line.

Mechanism of Action: In human esophageal cancer TE-13 cells, 2-AAPA has been shown to inhibit cell proliferation primarily through G2/M phase cell cycle arrest, rather than by inducing apoptosis.[2] The mechanism involves the following key steps:

  • Inhibition of Glutathione Reductase (GR): 2-AAPA irreversibly inhibits GR, leading to a significant increase in oxidized glutathione (GSSG) and a decrease in the GSH/GSSG ratio, without depleting the levels of reduced glutathione (GSH).[1]

  • Induction of Oxidative Stress: The altered glutathione ratio results in significant reactive oxygen species (ROS) production, leading to intracellular thiol oxidative stress.[1][2]

  • Cell Cycle Arrest: The increased oxidative stress leads to the G2/M phase arrest of the cell cycle. This is associated with the upregulation of p53 and the phosphorylation of Cdc-2 (Tyr15) and Cyclin B1 (Ser147), and downregulation of Cdc-25c protein expression.[1][2]

  • Microtubule Depolymerization: 2-AAPA-induced thiol oxidative stress causes increased S-glutathionylation of proteins, specifically α-tubulin. This leads to the depolymerization of microtubules, further contributing to the G2/M arrest.[1][2]

Applications in Cancer Research:

  • Investigating Redox Biology in Cancer: 2-AAPA serves as a valuable tool to study the effects of targeting the glutathione system and inducing oxidative stress in cancer cells.

  • Development of Novel Anticancer Agents: The unique mechanism of action of 2-AAPA, particularly its ability to induce cell cycle arrest through microtubule depolymerization via a novel mechanism, makes it a promising candidate for the development of new therapies for esophageal cancer.[1]

  • Sensitizing Cancer Cells to Radiotherapy: The induction of thiol oxidative stress by 2-AAPA has been shown to significantly enhance the sensitivity of various human cancer cell lines to X-ray irradiation.[3]

Quantitative Data

CompoundCell LineAssayResultReference
2-AAPAA172 (Glioblastoma)GR InhibitionIC50 = 6.7 μM[4]
2-AAPAA172 (Glioblastoma)TrxR InhibitionIC50 = 8.7 μM[4]
2-AAPATE-13 (Esophageal)Cell GrowthDose-dependent inhibition[1]
2-AAPA + X-rayA431, MCF7, NCI-H226, OVCAR-3Cell ViabilityReduced X-ray IC50 values[3]

Experimental Protocols

1. Cell Culture and Proliferation Assay

  • Cell Line: Human esophageal squamous cell carcinoma TE-13 cells.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of 2-AAPA.

  • Proliferation Assay (MTT Assay):

    • After the desired treatment period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation:

    • Seed TE-13 cells in 6-well plates and treat with various concentrations of 2-AAPA for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the cell cycle distribution using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

3. Western Blot Analysis

  • Protein Extraction:

    • Treat TE-13 cells with 2-AAPA for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Cyclin B1, p-Cdc2, Cdc25c, α-tubulin, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Mechanism of Action of 2-AAPA in TE-13 Esophageal Cancer Cells cluster_0 Glutathione Imbalance 2-AAPA 2-AAPA GR Glutathione Reductase (GR) 2-AAPA->GR inhibits GSSG Increased GSSG GSH_GSSG Decreased GSH/GSSG Ratio ROS Increased ROS (Oxidative Stress) GSH_GSSG->ROS p53 Upregulation of p53 ROS->p53 Cdc25c Downregulation of Cdc25c ROS->Cdc25c pCdc2_pCyclinB1 Phosphorylation of Cdc2 (Tyr15) & Cyclin B1 (Ser147) ROS->pCdc2_pCyclinB1 S_Glutathionylation Increased S-Glutathionylation of α-tubulin ROS->S_Glutathionylation G2M_Arrest G2/M Phase Cell Cycle Arrest p53->G2M_Arrest Cdc25c->G2M_Arrest pCdc2_pCyclinB1->G2M_Arrest Cell_Proliferation Inhibition of Cell Proliferation G2M_Arrest->Cell_Proliferation Microtubule_Depolymerization Microtubule Depolymerization S_Glutathionylation->Microtubule_Depolymerization Microtubule_Depolymerization->G2M_Arrest

Caption: Proposed signaling pathway of 2-AAPA in esophageal cancer cells.

G Experimental Workflow for 2-AAPA Cancer Cell Line Studies Cell_Culture Cell Culture (TE-13) Treatment Treatment with 2-AAPA Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying the effects of 2-AAPA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Acetylaminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes:

  • Acetylation of 2-Aminoisonicotinic Acid: This is the most direct method, involving the reaction of 2-aminoisonicotinic acid with an acetylating agent like acetic anhydride.[1]

  • Oxidation of 2-Acetylamino-4-methylpyridine: This method involves the oxidation of the methyl group of 2-acetylamino-4-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).[2]

Q2: What is the expected yield for the synthesis?

A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the oxidation of 2-(acetamido)-4-methylpyridine, a yield of 42% has been reported.[2] Yields for the acetylation route can vary but are generally expected to be moderate to high with proper purification.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The structure and purity of the final product should be confirmed using standard analytical techniques:

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure. The presence of the acetyl group can be identified by a characteristic singlet peak in the ¹H NMR spectrum.[3]

  • Melting Point: Determination of the melting point and comparison with the literature value can indicate purity.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the presence of impurities.

Q4: What are the primary applications of this compound?

A4: this compound serves as a reactant in the preparation of nicotinic acid analogues, which have been investigated as potent inhibitors of hypoxia-inducible factor (HIF)-1α.[2][]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A: Low yield can stem from several factors related to reaction conditions and work-up procedures.

  • Cause 1: Incomplete Reaction.

    • Solution: Ensure that the reaction has gone to completion by monitoring its progress using TLC. If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. For the acetylation reaction, ensure the acetic anhydride is fresh and used in sufficient excess.[5] For the oxidation reaction, ensure the potassium permanganate is of good quality and added portion-wise to control the reaction temperature.[2]

  • Cause 2: Product Loss During Work-up.

    • Solution: The product is a carboxylic acid, so its solubility is pH-dependent. During aqueous work-up, ensure the pH is adjusted correctly (typically to 3-4 with concentrated HCl) to precipitate the product fully before filtration.[2] Avoid using excessive amounts of wash solvents in which the product may be soluble.

  • Cause 3: Inefficient Oxidation (Oxidation Route).

    • Solution: The oxidation of the methyl group with KMnO₄ can be sluggish. The temperature must be carefully controlled; it should not exceed 90°C to avoid degradation.[2] Ensure vigorous stirring to maintain proper mixing of the heterogeneous reaction mixture.

Problem 2: Impure Product After Isolation

Q: My isolated product shows impurities (e.g., broad melting point range, extra peaks in NMR). How can I identify and remove them?

A: Impurities often consist of unreacted starting materials or side-products.

  • Cause 1: Unreacted Starting Material.

    • Identification: Compare the TLC or NMR spectrum of your product with that of the starting material.

    • Solution: Improve purification. Recrystallization is a common method. If the product and starting material have different acid/base properties, an acid-base extraction during the work-up can be effective.

  • Cause 2: Formation of Side-Products.

    • Identification (Oxidation Route): Incomplete oxidation may leave partially oxidized intermediates. Over-oxidation could lead to ring-opened products.

    • Identification (Acetylation Route): A potential side-reaction is the formation of a mixed anhydride. Hydrolysis of the acetyl group back to the amine can also occur under harsh acidic or basic conditions during work-up.[6]

    • Solution: Optimize reaction conditions to minimize side-product formation (e.g., control temperature strictly).[2] For purification, if recrystallization is ineffective, consider column chromatography on silica gel.[3]

  • Cause 3: Contamination with Inorganic Salts (Oxidation Route).

    • Identification: The primary inorganic byproduct is manganese dioxide (MnO₂), a dark brown solid.

    • Solution: Ensure complete removal of MnO₂ by hot filtration of the reaction mixture.[2] Using a pad of Celite during filtration can help remove fine particles. The filtrate should be clear before acidification.

Problem 3: Difficulty with Product Crystallization

Q: I am unable to crystallize my product from the solution. What steps can I take?

A: Crystallization issues can arise from supersaturation, high solubility, or the presence of impurities.

  • Solution 1: Induce Crystallization.

    • If the solution is supersaturated, try scratching the inside of the flask with a glass rod to create nucleation sites.[7] Adding a seed crystal of the pure product, if available, can also initiate crystallization.

  • Solution 2: Modify the Solvent System.

    • If the product is too soluble in the current solvent, cool the solution in an ice bath to decrease solubility.[7] If that fails, you may need to change the solvent system. This can involve partially evaporating the solvent to increase concentration or adding an "anti-solvent" (a solvent in which the product is insoluble but the impurities remain dissolved) dropwise until turbidity is observed.

  • Solution 3: Remove Impurities.

    • Oily impurities can sometimes inhibit crystallization. Try an additional purification step, such as washing the crude product with a solvent that dissolves the impurity but not the desired product, before attempting recrystallization again.

Data Summary

The following table summarizes key quantitative data for a common synthesis route.

ParameterOxidation of 2-Acetylamino-4-methylpyridine
Starting Material 2-(acetamido)-4-methylpyridine
Primary Reagent Potassium permanganate (KMnO₄)
Reaction Temperature 50°C initially, not to exceed 90°C
Reported Yield 42%
Reference [2]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Acetylamino-4-methylpyridine [2]

  • Preparation: In a suitable reaction vessel, prepare an aqueous solution of potassium permanganate (160 g in water).

  • Reaction: Add 214.0 g of 2-(acetamido)-4-methylpyridine in batches to the KMnO₄ solution at 50°C with continuous stirring.

  • Addition of Oxidant: Over a period of 1 hour, add an additional 360 g of potassium permanganate in batches. Use an ice bath or cooling system to ensure the internal temperature of the reaction mixture does not rise above 90°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1.5 hours.

  • Work-up: Perform a hot filtration to remove the manganese dioxide precipitate.

  • Precipitation: Cool the filtrate and adjust the pH to 3-4 using concentrated hydrochloric acid. A white precipitate of 2-acetylaminopyridine-4-carboxylic acid will form.

  • Isolation: Isolate the white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to obtain the final product.

Protocol 2: Synthesis via Acetylation of 2-Aminoisonicotinic Acid (General Procedure)[1][5]

  • Reactant Setup: In a 50 mL Erlenmeyer flask, place 2-aminoisonicotinic acid (1 equivalent).

  • Reagent Addition: In a fume hood, add acetic anhydride (2-3 equivalents). A catalytic amount of a strong acid like sulfuric acid (e.g., 5 drops) can be added to facilitate the reaction.[7]

  • Reaction: Gently warm the mixture on a hot plate or steam bath, stirring until all the solid dissolves. Continue heating for approximately 15-30 minutes.

  • Quenching: Allow the flask to cool to room temperature. Slowly and carefully add cold water to quench the excess acetic anhydride.

  • Crystallization: Cool the mixture in an ice bath to promote the crystallization of the product. If crystals do not form, scratch the inside of the flask with a glass rod.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crystals with a small amount of cold water to remove residual acid and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

SynthesisWorkflow Start Starting Materials (e.g., 2-Aminoisonicotinic Acid, Acetic Anhydride) Reaction Acetylation Reaction (Heating) Start->Reaction Workup Work-up (Quenching, Precipitation) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MP, MS) Purification->Analysis End Pure Product Analysis->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Problem Low Yield or Impure Product CheckTLC Analyze by TLC/NMR: Is starting material present? Problem->CheckTLC IncompleteRxn Cause: Incomplete Reaction Solution: Increase reaction time/temperature. CheckTLC->IncompleteRxn Yes CheckWorkup Review Work-up: Was pH for precipitation correct? Were excess solvents used? CheckTLC->CheckWorkup No SM_Yes Yes SM_No No WorkupLoss Cause: Product Loss in Work-up Solution: Optimize pH and minimize wash volumes. CheckWorkup->WorkupLoss Yes (Error) Purify Cause: Side Products Solution: Improve purification (recrystallization, chromatography). CheckWorkup->Purify No (Correct) Workup_Yes Yes (Error) Workup_No No (Correct)

Caption: Troubleshooting decision tree for synthesis problems.

References

Technical Support Center: Synthesis of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Acetylaminoisonicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Oxidation of 2-Acetylamino-4-methylpyridine: This is a common method where the methyl group on the pyridine ring is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Acetylation of 2-Aminoisonicotinic acid: This is an alternative approach where 2-Aminoisonicotinic acid is acetylated using an acetylating agent such as acetic anhydride.

Q2: What is a typical yield for the synthesis of this compound via oxidation?

A2: The reported yields for the oxidation of 2-Acetylamino-4-methylpyridine with potassium permanganate are often moderate, for instance, a 42% yield has been documented.[1] Optimization of reaction conditions is crucial for improving this yield.

Q3: What are the main challenges in the synthesis of this compound?

A3: Key challenges include:

  • Controlling the exothermicity of the oxidation reaction, which can lead to side reactions.

  • Preventing over-oxidation of the pyridine ring, which can lead to ring-opening and the formation of undesired byproducts.

  • Separating the product from the manganese dioxide (MnO₂) byproduct and other impurities after the oxidation reaction.

  • Ensuring complete acetylation without side reactions in the alternative route.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material, intermediate products, and the final this compound.

Troubleshooting Guides

Route 1: Oxidation of 2-Acetylamino-4-methylpyridine
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Product: Over-oxidation due to excessive temperature or prolonged reaction time. 3. Poor Quality of Reagents: Impure starting material or decomposed oxidizing agent.1. Monitor the reaction by TLC to determine the optimal reaction time. Consider a modest increase in reaction temperature if the reaction is sluggish. 2. Carefully control the temperature of the reaction mixture, especially during the addition of potassium permanganate. Use an ice bath to manage the exothermic reaction.[2][3][4][5][6] 3. Ensure the purity of 2-Acetylamino-4-methylpyridine and use a fresh, finely ground potassium permanganate.
Formation of a Brown Precipitate (MnO₂) but Low Product Yield 1. Over-oxidation: The desired product is being further oxidized and degraded. 2. Side Reactions: The pyridine ring may be susceptible to cleavage under harsh oxidative conditions.[7][8]1. Reduce the reaction temperature and add the potassium permanganate solution slowly to maintain better control. 2. Consider using a milder oxidizing agent or adjusting the pH of the reaction medium.
Difficulty in Isolating the Product from MnO₂ 1. Fine MnO₂ Particles: The manganese dioxide byproduct can be very fine and difficult to filter. 2. Product Adsorption: The product may adsorb onto the surface of the MnO₂ precipitate.1. After the reaction, consider adding a filter aid like celite before filtration. Hot filtration can also improve the separation. 2. Wash the MnO₂ precipitate thoroughly with hot water or a suitable organic solvent to recover any adsorbed product.
Product is Contaminated with Starting Material 1. Incomplete Oxidation: Insufficient amount of oxidizing agent or reaction time.1. Ensure the correct stoichiometry of potassium permanganate is used. Monitor the reaction by TLC until the starting material is fully consumed.
Route 2: Acetylation of 2-Aminoisonicotinic Acid
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Acetylated Product 1. Incomplete Acetylation: Insufficient acetylating agent or reaction time. 2. Hydrolysis of Acetic Anhydride: Presence of water in the reaction mixture.1. Use a slight excess of acetic anhydride and monitor the reaction by TLC. 2. Ensure all glassware is dry and use anhydrous solvents.
Formation of Diacetylated or Other Side Products 1. Harsh Reaction Conditions: High temperature can lead to side reactions.1. Perform the reaction at room temperature or below.
Difficulty in Product Purification 1. Removal of Excess Acetic Anhydride and Acetic Acid: These need to be effectively removed during workup.1. Quench the reaction with water and use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acetic acid. Extract the product with a suitable organic solvent.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Acetylamino-4-methylpyridine

This protocol is based on a documented synthesis with a reported yield of 42%.[1]

  • Dissolve Potassium Permanganate: In a reaction vessel, dissolve 160 g of potassium permanganate in water.

  • Add Starting Material: To the stirred potassium permanganate solution at 50 °C, add 214.0 g of 2-(acetamido)-4-methylpyridine in batches.

  • Control Exotherm: Add an additional 360 g of potassium permanganate in portions over 1 hour. It is critical to control the temperature of this exothermic reaction to not exceed 90 °C.

  • Reaction Completion: After the addition is complete, continue stirring for another 1.5 hours.

  • Filtration: Perform a hot filtration to remove the manganese dioxide precipitate.

  • Precipitation: Adjust the pH of the filtrate to 3-4 with concentrated hydrochloric acid to precipitate the white this compound.

  • Isolation: Separate the product by filtration and dry under vacuum.

Protocol 2: Proposed Synthesis via Acetylation of 2-Aminoisonicotinic Acid

This is a proposed protocol based on general methods for the acetylation of amino acids.[9]

  • Dissolve Starting Material: In a flask, dissolve 1 mole equivalent of 2-Aminoisonicotinic acid in an appropriate solvent (e.g., water or a suitable organic solvent).

  • Add Acetic Anhydride: Add 2 mole equivalents of acetic anhydride to the solution while stirring.

  • Reaction: Continue vigorous stirring for 15-20 minutes. The reaction may become warm.

  • Crystallization: Cool the solution in a refrigerator to induce crystallization of the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Second Crop: The filtrate can be concentrated under reduced pressure to obtain a second crop of the product.

Quantitative Data Summary

Table 1: Comparison of Synthesis Routes

ParameterRoute 1: OxidationRoute 2: Acetylation (Proposed)
Starting Material 2-Acetylamino-4-methylpyridine2-Aminoisonicotinic acid
Key Reagent Potassium Permanganate (KMnO₄)Acetic Anhydride ((CH₃CO)₂O)
Reported Yield ~42%[1]Expected High (Potentially >80%)
Key Advantages Utilizes a readily available starting material.Potentially higher yield and simpler workup.
Key Disadvantages Moderate yield, exothermic reaction, difficult purification from MnO₂.Starting material may be less accessible or more expensive.

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve KMnO₄ in H₂O add_sm Add 2-Acetylamino-4-methylpyridine at 50°C start->add_sm add_kmno4 Add more KMnO₄ (control T < 90°C) add_sm->add_kmno4 stir Stir for 1.5h add_kmno4->stir filter Hot Filtration (remove MnO₂) stir->filter acidify Acidify filtrate to pH 3-4 filter->acidify precipitate Precipitate Product acidify->precipitate isolate Filter & Dry precipitate->isolate end end isolate->end Final Product

Caption: Workflow for the synthesis of this compound via oxidation.

troubleshooting_oxidation start Low Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Over-oxidation start->cause2 Yes cause3 Purification Loss start->cause3 Yes solution1 Increase reaction time/temp Check reagent stoichiometry cause1->solution1 solution2 Control temperature (ice bath) Slow addition of KMnO₄ cause2->solution2 solution3 Use filter aid (celite) Thoroughly wash MnO₂ precipitate cause3->solution3

Caption: Troubleshooting logic for low yield in the oxidation synthesis route.

References

Troubleshooting low efficacy in HIF-1α inhibition assays with nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers observing low efficacy in Hypoxia-Inducible Factor-1α (HIF-1α) inhibition assays using nicotinic acid analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during HIF-1α inhibition experiments.

Question 1: My positive control inhibitor works, but my nicotinic acid analog shows no HIF-1α inhibition. What are the initial checks?

Answer: When a known HIF-1α inhibitor (e.g., YC-1, PX-478) performs as expected, but your test compound does not, the issue likely lies with the nicotinic acid analog itself or its specific mechanism.

  • Compound Integrity and Stability: Verify the purity and integrity of your analog. Nicotinic acid and its derivatives can be susceptible to degradation depending on their structure and storage conditions.[1][2] Once in solution, some analogs should be used within a few months to prevent loss of potency.[3] Prepare fresh solutions and consider performing a stability test in your specific cell culture medium under hypoxic conditions.

  • Concentration Range: The effective concentration for nicotinic acid analogs can vary widely.[4] We recommend performing a dose-response experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal inhibitory concentration (IC50) for your specific analog and cell line.

  • Cell Line Specificity: The cellular response to HIF-1α inhibitors can be highly cell-type dependent.[5] The expression levels of co-factors or the activity of alternative signaling pathways (like PI3K/Akt/mTOR) can influence inhibitor efficacy.[6][7] It is advisable to test your analogs in multiple cell lines.[4]

Question 2: I'm seeing inconsistent results and high variability between replicate wells in my HRE-luciferase reporter assay. What could be the cause?

Answer: High variability in reporter assays is a common problem that can obscure genuine inhibitory effects.

  • Pipetting and Reagent Preparation: Inconsistent dispensing of cells, transfection reagents, or compounds is a major source of variability. Use calibrated pipettes and prepare master mixes for reagents to be added to multiple wells.[8]

  • Transfection Efficiency: Suboptimal or variable transfection efficiency will lead to inconsistent reporter expression. Optimize the DNA-to-transfection reagent ratio for your specific cell line.[8] Also, ensure the plasmid DNA is of high quality.

  • Constitutive Reporter Activation: Some "constitutive" reporters used for normalization (e.g., SV40, CMV promoters) can be activated by hypoxia, leading to inaccurate normalization and variable results.[9] If you suspect this, run a control experiment exposing your normalization vector to hypoxia without the primary reporter.

  • Cell Density: High cell density can create localized hypoxic microenvironments, leading to premature or variable HIF-1α activation.[7] It is crucial to standardize cell seeding density across all plates and experiments.

Question 3: I am unable to detect a decrease in HIF-1α protein levels by Western blot after treatment with my nicotinic acid analog, even under hypoxia. What should I troubleshoot?

Answer: Detecting HIF-1α by Western blot is challenging due to its extremely short half-life in the presence of oxygen.[10]

  • Sample Preparation: This is the most critical step. Lyse cells as quickly as possible, ideally inside the hypoxic chamber, to prevent re-oxygenation and subsequent HIF-1α degradation.[7] Always use a lysis buffer containing a cocktail of protease and proteasome inhibitors.

  • Nuclear Extraction: Under hypoxic conditions, stabilized HIF-1α translocates to the nucleus to become active.[10] Using nuclear extracts instead of whole-cell lysates will enrich the HIF-1α signal, making it easier to detect.[7][10]

  • Positive Controls: Always include a positive control to validate your protocol and antibody performance. This can be a lysate from cells treated with a hypoxia mimetic like cobalt chloride (CoCl₂) or desferrioxamine (DFO), or from cells known to express high levels of HIF-1α.[7]

  • Antibody Validation: Ensure you are using a well-validated antibody specific for HIF-1α.[7]

Question 4: Could my nicotinic acid analog be working through a mechanism that is not detectable by my current assay?

Answer: Yes. HIF-1α activity can be inhibited at multiple levels.[11][12][13] While some inhibitors block the accumulation of HIF-1α protein, others may act downstream. Nicotinic acid, for example, has been suggested to inhibit HIF-1α through the PPARγ pathway.[14]

  • Inhibition of DNA Binding: The analog might prevent the HIF-1α/HIF-1β heterodimer from binding to the Hypoxia Response Element (HRE) on DNA. An Electrophoretic Mobility Shift Assay (EMSA) could be used to investigate this.

  • Disruption of Co-activator Binding: The compound could interfere with the interaction between HIF-1α and transcriptional co-activators like p300/CBP, which is necessary for gene transcription.[15][16] A co-immunoprecipitation (Co-IP) assay could test this hypothesis.

  • Downstream Gene Expression: If you suspect your compound acts downstream of HIF-1α stabilization, measure the mRNA or protein levels of HIF-1 target genes like VEGF or GLUT1 using RT-qPCR or ELISA.[4] A reduction in their expression despite stable HIF-1α protein levels would indicate a downstream inhibitory mechanism.

Quantitative Data on Nicotinic Acid Analogs

Direct comparison of the inhibitory potency of different nicotinic acid analogs can be challenging due to variations in experimental conditions across different studies. However, data from specific studies can provide a baseline for expected efficacy. The table below summarizes data for a series of (aryloxyacetylamino)-nicotinic acid analogues tested against hypoxia-induced HIF-1 activation in a Hep3B cell-based reporter assay.

Compound IDStructure/ModificationIC50 (µM) in Hep3B cells
1 Lead Compound1.8
10 4-Fluorophenoxy0.9
13 4-Chlorophenoxy0.7
16 4-Bromophenoxy0.8
17 4-Iodophenoxy0.6
20 4-Methylphenoxy1.1
23 4-Methoxyphenoxy1.3
27 Naphthyloxy0.5
YC-1 Reference Compound5.2

Data adapted from Boovanahalli et al., Bioorg Med Chem Lett, 2007. This study synthesized and evaluated a series of nicotinic and isonicotinic acid derivatives for their ability to inhibit HIF-1α.[4]

Visualizations and Diagrams

HIF-1α Signaling Pathway & Inhibition

HIF-1a Signaling Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_normoxia HIF-1α PHD_FIH PHD / FIH (Active) HIF1a_normoxia->PHD_FIH O2 HIF1a_OH Hydroxylated HIF-1α PHD_FIH->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α PHD_FIH_inactive PHD / FIH (Inactive) HIF1a_hypoxia->PHD_FIH_inactive Low O2 HIF1_dimer HIF-1 Heterodimer HIF1a_hypoxia->HIF1_dimer Stabilization & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus Translocation HRE HRE (DNA Binding) Nucleus->HRE Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Transcription Inhibitor Nicotinic Acid Analog Inhibitor->HIF1a_hypoxia Inhibits Accumulation Inhibitor->HRE Inhibits Transcription

Caption: HIF-1α regulation in normoxia vs. hypoxia and points of inhibition.

Experimental Workflow: HRE-Luciferase Reporter Assay

Experimental Workflow start Start seed Seed cells in multi-well plates start->seed transfect Co-transfect with HRE-luciferase reporter & normalization plasmids seed->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with Nicotinic Acid Analogs & Controls incubate1->treat hypoxia Induce Hypoxia (e.g., 1% O2 for 6-16 hours) treat->hypoxia lyse Lyse cells hypoxia->lyse measure Measure Luciferase Activity (Firefly & Renilla) lyse->measure analyze Analyze Data: Normalize reporter activity and calculate % inhibition measure->analyze end End analyze->end

Caption: Workflow for a typical HIF-1α reporter gene inhibition assay.

Troubleshooting Decision Tree

Troubleshooting Tree start Low or No Inhibition Observed q_pos_ctrl Does Positive Control Work? start->q_pos_ctrl a_assay_issue Systemic Assay Problem q_pos_ctrl->a_assay_issue No a_compound_issue Issue with Test Compound or its Specific Action q_pos_ctrl->a_compound_issue Yes sol_reagents Check reagent stability (e.g., luciferase substrate) a_assay_issue->sol_reagents sol_hypoxia Confirm hypoxia induction (e.g., pimonidazole staining) a_assay_issue->sol_hypoxia sol_cells Check cell health & passage number a_assay_issue->sol_cells q_compound_integrity Check Compound Integrity a_compound_issue->q_compound_integrity q_concentration Is Concentration Optimal? a_compound_issue->q_concentration q_mechanism Is Assay Appropriate for Mechanism of Action? a_compound_issue->q_mechanism sol_fresh_stock Prepare fresh stock solution q_compound_integrity->sol_fresh_stock sol_stability Test stability in media q_compound_integrity->sol_stability sol_dose_response Perform broad dose-response (e.g., 10nM - 100µM) q_concentration->sol_dose_response sol_downstream Measure downstream targets (VEGF, GLUT1 via RT-qPCR) q_mechanism->sol_downstream sol_binding Test for binding inhibition (Co-IP, EMSA) q_mechanism->sol_binding

Caption: A decision tree for troubleshooting low HIF-1α inhibition.

Detailed Experimental Protocol: HIF-1α HRE-Luciferase Reporter Assay

This protocol provides a method for screening nicotinic acid analogs for their ability to inhibit HIF-1α transcriptional activity in a human cancer cell line (e.g., Hep3B, HEK293).

1. Materials and Reagents:

  • Human cell line (e.g., Hep3B)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • HRE-responsive firefly luciferase reporter plasmid (e.g., pGL3-HRE)

  • Constitutive Renilla luciferase plasmid for normalization (e.g., pRL-CMV)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom tissue culture plates

  • Nicotinic acid analogs and positive control inhibitor (e.g., YC-1)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • Hypoxia chamber or incubator with O₂ control

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed 1 x 10⁴ cells per well in a 96-well white, clear-bottom plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

3. Transfection:

  • For each well, prepare a transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of HRE-reporter plasmid and 10 ng of normalization plasmid.

  • Carefully add the transfection mix to each well.

  • Incubate for 24 hours at 37°C, 5% CO₂.

4. Compound Treatment:

  • Prepare serial dilutions of your nicotinic acid analogs and control compounds in serum-free medium.

  • Gently remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compounds. Include "vehicle only" (e.g., 0.1% DMSO) and "positive control" wells.

  • Incubate for 1-2 hours.

5. Hypoxia Induction:

  • Place the 96-well plate into a pre-equilibrated hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C.

  • Incubate for 6 to 16 hours. The optimal time should be determined empirically for your cell line.

  • Maintain a parallel plate under normoxic conditions (21% O₂) as a baseline control.

6. Cell Lysis and Luciferase Measurement:

  • Remove plates from the incubator.

  • Wash the cells once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

  • Measure firefly luciferase activity by adding 50-100 µL of Luciferase Assay Reagent II (LAR II) and reading on a luminometer.

  • Measure Renilla luciferase activity by adding 50-100 µL of Stop & Glo® Reagent and reading again.

7. Data Analysis:

  • For each well, calculate the Relative Response Ratio: (Firefly Luciferase reading / Renilla Luciferase reading).

  • Normalize the data by dividing the Relative Response Ratio of each treated well by the average ratio of the vehicle-treated hypoxic wells.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

References

Overcoming solubility issues with 2-Acetylaminoisonicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Acetylaminoisonicotinic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a derivative of isonicotinic acid. Its chemical structure, which includes a pyridine ring, a carboxylic acid group, and an acetylamino group, contributes to its relatively low solubility in neutral aqueous solutions. Poor aqueous solubility can be a significant hurdle in experimental assays, formulation development, and achieving desired bioavailability, as dissolution is often the rate-limiting step for absorption.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The primary strategies for enhancing the solubility of this weakly acidic compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble salt.

  • Co-solvency: Utilizing a mixture of water and a miscible organic solvent (a co-solvent) to reduce the overall polarity of the solvent system.

  • Use of Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic portion of the this compound molecule is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[1]

Q3: How does pH adjustment enhance the solubility of this compound?

A3: this compound is a weakly acidic molecule due to its carboxylic acid group. In acidic to neutral aqueous solutions, it exists predominantly in its less soluble, neutral form. By adding a base (e.g., sodium hydroxide) to increase the pH, the carboxylic acid group is deprotonated to form the highly polar and much more water-soluble carboxylate salt.

Q4: What are some suitable co-solvents for dissolving this compound?

A4: Common water-miscible organic solvents that can be effective as co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent will depend on the specific experimental requirements, including potential toxicity to biological systems and compatibility with other reagents.

Q5: How do cyclodextrins improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core. This formation of an inclusion complex effectively shields the hydrophobic parts of the drug from the aqueous environment, leading to a significant increase in its overall solubility in water.[1]

Data Presentation

Illustrative Solubility Data for this compound

ConditionSolvent SystemTemperature (°C)Illustrative Solubility (mg/mL)Notes
pH Adjustment
pH 5.0Aqueous Buffer25< 0.1The compound is predominantly in its neutral, poorly soluble form.
pH 7.4Aqueous Buffer (e.g., PBS)250.5 - 1.0Partial deprotonation leads to a slight increase in solubility.
pH 9.0Aqueous Buffer25> 10.0The compound is primarily in its highly soluble salt form.
Co-solvency
10% Ethanol in WaterEthanol/Water Mixture251.0 - 2.0A small amount of co-solvent can significantly increase solubility.
50% Ethanol in WaterEthanol/Water Mixture255.0 - 10.0Higher co-solvent concentrations further enhance solubility.
10% DMSO in WaterDMSO/Water Mixture252.0 - 5.0DMSO is often a more potent solubilizing agent than ethanol at lower concentrations.
Cyclodextrin Complexation
2% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Aqueous Solution253.0 - 5.0Formation of an inclusion complex increases the apparent water solubility.
10% w/v HP-β-CDAqueous Solution25> 15.0Higher concentrations of cyclodextrin lead to greater solubility enhancement.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in aqueous solutions.

G start Start: Compound fails to dissolve in aqueous buffer ph_check Is pH adjustment compatible with your experiment? start->ph_check cosolvent_check Are low concentrations of organic solvents (e.g., DMSO, Ethanol) acceptable? ph_check->cosolvent_check No ph_protocol Try Protocol 1: pH Adjustment ph_check->ph_protocol Yes cyclodextrin_check Are cyclodextrins compatible with your downstream application? cosolvent_check->cyclodextrin_check No cosolvent_protocol Try Protocol 2: Co-solvency cosolvent_check->cosolvent_protocol Yes failure Failure: Consider alternative formulation strategies (e.g., solid dispersions, nanoparticles) cyclodextrin_check->failure No cyclodextrin_protocol Try Protocol 3: Cyclodextrin Complexation cyclodextrin_check->cyclodextrin_protocol Yes success Success: Compound Dissolved ph_protocol->success cosolvent_protocol->success cyclodextrin_protocol->success

Figure 1. Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To dissolve this compound in an aqueous buffer by converting it to its more soluble salt form.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound.

  • Add the compound to a beaker containing the desired volume of deionized water or buffer.

  • While stirring the suspension, add 0.1 M NaOH dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the compound is fully dissolved and the solution becomes clear. A pH above 8 is likely required.

  • Adjust the final volume with additional water or buffer as needed.

  • Record the final pH of the solution.

Note: Ensure the final pH of the solution is compatible with your experimental system. If a specific final pH is required, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

G cluster_0 Protocol 1: pH Adjustment Workflow A Weigh Compound B Add to Aqueous Buffer A->B C Add 0.1 M NaOH dropwise while stirring B->C D Monitor pH C->D D->C Compound not dissolved E Compound Dissolves D->E F Adjust Final Volume & Record pH E->F G cluster_1 Protocol 2: Co-solvency Workflow A Prepare Concentrated Stock in 100% Co-solvent B Add Stock Dropwise to Stirring Aqueous Buffer A->B C Check for Precipitation B->C D Final Solution Ready C->D G cluster_2 Protocol 3: Cyclodextrin Complexation Workflow A Dissolve Cyclodextrin in Aqueous Vehicle B Add Excess Compound A->B C Stir for 24-48 hours to Reach Equilibrium B->C D Filter or Centrifuge to Remove Undissolved Solid C->D E Collect Saturated Solution D->E

References

How to prevent degradation of 2-Acetylaminoisonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of degradation of 2-Acetylaminoisonicotinic acid during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Observation Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/light yellow to brown, clumping) Exposure to light, humidity, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a desiccator at the recommended temperature. Avoid frequent opening of the container.
Decreased purity or presence of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Chemical degradation due to improper storage conditions (hydrolysis, oxidation, etc.).Review storage conditions. Implement forced degradation studies (see Experimental Protocols) to identify potential degradation products and establish a stability-indicating analytical method.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Re-test the purity of the material. If degradation is confirmed, the material should be discarded. Ensure future storage is under an inert atmosphere to prevent oxidative polymerization.
Inconsistent experimental results Degradation of the compound in solution during experimental procedures.Prepare solutions fresh for each experiment. If solutions must be stored, conduct a short-term stability study in the relevant solvent system to determine an acceptable storage duration and condition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] To minimize hydrolysis, it is also recommended to store it in a desiccator in a dry, cool, and well-ventilated place.[2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The acetylamino group is an amide, which can undergo acid- or base-catalyzed hydrolysis to yield 2-aminoisonicotinic acid and acetic acid.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the isonicotinic acid moiety may occur.

  • Photodegradation: The pyridine ring system may be susceptible to degradation upon exposure to UV light.

  • Oxidation: While less common for this structure, strong oxidizing conditions could potentially lead to the formation of N-oxides or other oxidative degradation products.

Q3: How can I detect degradation of this compound?

A3: The most effective way to detect and quantify degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[4] This type of method is designed to separate the intact compound from all potential degradation products, allowing for accurate quantification of purity.

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation or stress study involves intentionally exposing the compound to harsh conditions (e.g., high heat, UV light, strong acids and bases, and oxidizing agents) to accelerate its degradation.[4] This helps to identify the likely degradation products and pathways and is crucial for developing a stability-indicating analytical method.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound after 48 hours of exposure. This data helps in understanding the compound's stability profile under various stress conditions.

Stress Condition Appearance Assay of this compound (%) Major Degradation Product(s) Detected
Control (Room Temp, Dark, Inert Atmosphere) White solid99.8Not Applicable
Thermal (60°C) No change98.5Minor increase in 2-aminoisonicotinic acid
Photolytic (UV Lamp) Slight yellowing95.2Unidentified polar and non-polar degradants
Acidic (0.1 M HCl at 40°C) In solution85.32-aminoisonicotinic acid
Basic (0.1 M NaOH at 40°C) In solution82.12-aminoisonicotinic acid
Oxidative (3% H₂O₂ at Room Temp) No change97.0Minor unidentified polar degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours. Prepare a sample for HPLC analysis by dissolving the solid or diluting the solution.

  • Photodegradation: Expose a solid sample and a solution of the compound to a UV lamp (e.g., 254 nm) for 48 hours. Prepare a sample for HPLC analysis.

  • Control Samples: Store a solid sample and a solution of the compound under recommended storage conditions (room temperature, protected from light).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

main This compound hydrolysis_prod 2-Aminoisonicotinic Acid + Acetic Acid main->hydrolysis_prod Acid/Base Hydrolysis thermal_prod Decarboxylation Products main->thermal_prod Heat photo_prod Photolytic Degradants main->photo_prod UV Light oxidative_prod Oxidative Products (e.g., N-oxides) main->oxidative_prod Oxidizing Agents start Start: Stability Issue Suspected check_storage Verify Storage Conditions (Temp, Light, Humidity, Inert Atm.) start->check_storage conditions_ok Conditions Correct? check_storage->conditions_ok correct_storage Correct Storage Conditions and Re-test conditions_ok->correct_storage No forced_degradation Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) conditions_ok->forced_degradation Yes correct_storage->check_storage develop_method Develop & Validate Stability-Indicating HPLC Method forced_degradation->develop_method analyze_samples Analyze Stressed Samples to Identify Degradants develop_method->analyze_samples implement_protocol Implement Routine Stability Testing and Set Shelf-Life analyze_samples->implement_protocol end End: Stability Understood implement_protocol->end cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solid Weigh Solid Sample heat Thermal (80°C Solid/Solution) prep_solid->heat light Photolytic (UV Lamp) prep_solid->light prep_solution Prepare Stock Solution (1 mg/mL) acid Acidic (1M HCl, 60°C) prep_solution->acid base Basic (1M NaOH, 60°C) prep_solution->base oxid Oxidative (30% H2O2) prep_solution->oxid neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize heat->neutralize light->neutralize oxid->neutralize hplc Inject into Validated Stability-Indicating HPLC System neutralize->hplc data Analyze Data: - % Degradation - Identify Degradants hplc->data

References

Addressing unexpected side reactions in the synthesis of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinic acid derivatives.

Troubleshooting Guide & FAQs

This section addresses common and unexpected issues encountered during the synthesis of nicotinic acid and its derivatives.

Issue 1: Low Yield of Nicotinic Acid

Q1: My reaction yield for the oxidation of 3-picoline to nicotinic acid is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the oxidation of 3-picoline can stem from several factors. Incomplete conversion of the starting material is a common issue. Additionally, the formation of side products such as pyridine, resulting from the decarboxylation of nicotinic acid at high temperatures, can significantly reduce the yield of the desired product.[1] The reaction conditions, including temperature, pressure, and catalyst choice, play a crucial role in both conversion and selectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Increasing the reaction temperature can enhance the conversion of 3-picoline. For instance, in a batch reactor, increasing the temperature from 170°C to 210°C has been shown to improve conversion from 62% to 96%. However, be aware that higher temperatures can also promote the decarboxylation of nicotinic acid to pyridine, a common side product.[1]

  • Adjust Reaction Time: Extending the reaction time can lead to higher conversion rates. For example, in certain catalytic systems, increasing the reaction time from 2 to 8 hours resulted in a significant increase in the yield of nicotinic acid.

  • Catalyst Selection and Concentration: The choice of catalyst and its concentration are critical. Cobalt, manganese, and bromide-based catalytic systems are commonly used.[2] The concentration of the catalyst components should be optimized to maximize the yield of nicotinic acid while minimizing side reactions.

  • Monitor Oxygen Concentration: In oxidation reactions using air or oxygen, monitoring the off-gas oxygen concentration can provide insights into the reaction rate and help in optimizing the process.[1]

Issue 2: Formation of Colored Impurities

Q2: During the synthesis of nicotinic acid via oxidation of substituted pyridines, I am observing a yellow coloration in my product. What is the cause of this, and how can I obtain a colorless product?

A2: The formation of a brilliant yellow color is a common issue when synthesizing nicotinic acid through the oxidation of beta-substituted pyridines like 2-methyl-5-ethyl pyridine (aldehydine) with nitric acid.[3] This coloration is attributed to the presence of chromophoric impurities. While these colored impurities may not affect the product's utility in some applications, they are undesirable for pharmaceutical use which often requires a colorless product meeting USP standards.[3]

Troubleshooting and Purification Steps:

  • Melt Crystallization: A simple and effective method to destroy the yellow chromophore is to melt the crude, yellow nicotinic acid and hold it in the molten state (around 235-250°C) for a few minutes.[3] Upon cooling, the product will be a light tan color.

  • Recrystallization with Decolorizing Agent: Following the melt treatment, a single recrystallization from a suitable solvent (e.g., hot water) in the presence of a decolorizing agent like activated carbon (e.g., Darco-G 60) can yield a colorless product.[3]

  • Solvent Choice for Recrystallization: The choice of solvent for recrystallization is crucial for obtaining high purity and good recovery. Water is a common solvent, but its effectiveness can be pH-dependent.

Issue 3: Unexpected Side Products

Q3: I have identified an unexpected peak in my chromatogram corresponding to di-nicotinic acid. What reaction conditions favor the formation of this byproduct?

A3: The formation of di-nicotinic acid (2,5-pyridinedicarboxylic acid) is a known side reaction, particularly in the oxidation of 5-ethyl-2-methylpyridine at elevated temperatures.[4] This occurs due to the oxidation of both the ethyl and methyl substituents on the pyridine ring.

Preventative Measures:

  • Control of Reaction Temperature: Carefully controlling the reaction temperature is crucial to minimize the over-oxidation that leads to di-nicotinic acid.

  • Stoichiometry of Oxidizing Agent: The amount of oxidizing agent should be carefully controlled to favor the selective oxidation of only one alkyl group.

  • Intermediate Decarboxylation: In some processes, the di-nicotinic acid intermediate is intentionally formed and then selectively decarboxylated to yield nicotinic acid.[2] Understanding the mechanism of your specific reaction is key to controlling the product distribution.

Q4: My reaction mixture from the synthesis of a nicotinic acid ester shows the presence of the unreacted carboxylic acid. How can I improve the conversion to the ester?

A4: Incomplete esterification can be due to several factors, including the equilibrium nature of the reaction (like Fischer esterification), steric hindrance, or deactivation of the catalyst.

Troubleshooting Steps:

  • Removal of Water: In Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus or a drying agent can drive the reaction to completion.

  • Use of Coupling Agents: For more challenging esterifications, especially with sensitive substrates, using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can provide higher yields under milder conditions.

  • Alternative Esterification Methods: Consider alternative methods such as reaction with an acyl chloride or using a more reactive alkylating agent.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of nicotinic acid synthesis, providing a comparison of yields, conversion rates, and key reaction conditions.

Starting MaterialOxidizing Agent/CatalystTemperature (°C)Pressure (MPa)Conversion (%)Yield/Selectivity (%)Key Side ProductsReference
3-PicolineNitric Acid165 - 195-36 - 9031 - 62 (Yield)Pyridine, CO2[5]
3-PicolineO2 / Co(OAc)2, NHPI, Bromide Salts170 - 2102.062 - 9657 - 77.4 (Selectivity)Pyridine, Pyridine-3-carbaldehyde[1]
5-Ethyl-2-methylpyridineNitric Acid190 - 2702 - 89691 (Yield)2,5-Pyridinedicarboxylic acid, Nitrous oxide[2][6]
QuinolineNitric Acid / V2O5, MoO2220 - 230--77 - 79 (Yield)Unspecified byproducts[4]
NicotineNitric Acid70 (initial)Atmospheric-63 - 74 (Yield of pure material)Nicotinic acid nitrate[7]

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid from 3-Picoline via Catalytic Oxidation

This protocol is a general guideline based on literature procedures for the liquid-phase oxidation of 3-picoline.[1][2]

Materials:

  • 3-Picoline

  • Acetic Acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (co-catalyst)

  • Sodium bromide (promoter)

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the high-pressure reactor with acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Add 3-picoline to the reactor.

  • Seal the reactor and purge with nitrogen gas several times.

  • Pressurize the reactor with air or pure oxygen to the desired pressure (e.g., 2.0 MPa).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 180-210°C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-6 hours), monitoring the pressure to observe oxygen consumption.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Open the reactor and transfer the reaction mixture to a flask.

  • The nicotinic acid product can be isolated by cooling the solution to induce crystallization, followed by filtration. The crude product may require further purification by recrystallization.

Protocol 2: Synthesis of Nicotinic Acid from Quinoline via Oxidation

This protocol is based on a general procedure for the oxidation of quinoline.[4]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Vanadium pentoxide (V2O5) or Molybdenum dioxide (MoO2) (catalyst)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

Procedure:

  • In the round-bottom flask, carefully add concentrated sulfuric acid to quinoline while cooling the flask in an ice bath. The molar ratio of quinoline to sulfuric acid is typically around 1:1.4.

  • Add the catalyst (e.g., V2O5) to the mixture.

  • Heat the mixture to the reaction temperature (e.g., 220-230°C) using a heating mantle.

  • Once the reaction temperature is reached, slowly add concentrated nitric acid from the dropping funnel. The molar ratio of quinoline to nitric acid is approximately 1:15.

  • After the addition of nitric acid is complete, continue heating the reaction mixture for a specified time.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the nicotinic acid. The pH should be adjusted to the isoelectric point of nicotinic acid (around 3-4) for maximum precipitation.

  • Filter the crude nicotinic acid, wash it with cold water, and dry it.

  • The crude product can be purified by recrystallization from hot water.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving nicotinic acid derivatives and a typical experimental workflow for their synthesis and purification.

Nicotinic_Acid_Receptor_Signaling Nicotinic_Acid Nicotinic Acid GPR109A GPR109A (Niacin Receptor) Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Adipocytes) HSL->Lipolysis Promotes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases VLDL VLDL Secretion (Liver) FFA->VLDL Decreased substrate for Triglycerides Triglycerides Triglycerides->Lipolysis

Caption: Nicotinic Acid (Niacin) signaling pathway via the GPR109A receptor.

Experimental_Workflow Start Start: Select Synthesis Route Reaction Chemical Reaction: - Starting Materials - Catalyst - Solvent - Controlled Temp/Pressure Start->Reaction Monitoring Reaction Monitoring: - TLC - HPLC - GC Reaction->Monitoring Workup Work-up: - Quenching - Extraction - Neutralization Reaction->Workup Monitoring->Reaction Adjust Conditions Isolation Crude Product Isolation: - Precipitation - Filtration - Evaporation Workup->Isolation Purification Purification: - Recrystallization - Column Chromatography Isolation->Purification Analysis Final Product Analysis: - NMR - MS - Melting Point - Purity (HPLC/GC) Purification->Analysis End End: Pure Nicotinic Acid Derivative Analysis->End

Caption: General experimental workflow for the synthesis of nicotinic acid derivatives.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetylaminoisonicotinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biological assays, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are highly variable between replicates. What are the common causes?

A1: High variability in assays involving this compound and its derivatives can stem from several factors, broadly categorized as compound-related issues and assay-specific problems.

  • Compound Solubility: The most frequent cause of inconsistency is poor or variable solubility of the compound in your assay medium. This compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates, the effective concentration in your assay will be lower and more variable than intended.

  • Compound Stability: The stability of the acetylamino group can be sensitive to pH. Under strongly acidic or alkaline conditions, this group may undergo hydrolysis, altering the structure of the compound and its biological activity.[1][2]

  • Assay Conditions: Inconsistent assay conditions such as fluctuations in temperature, incubation times, or cell density can significantly impact results. In the context of Hypoxia-Inducible Factor (HIF)-1α inhibition assays, where derivatives of this compound are often used, precise control over oxygen levels is critical.

Q2: I am observing a decrease in the expected biological effect of my compound over the course of a multi-day experiment. What could be the reason?

A2: A time-dependent loss of activity often points to the instability of the compound in the cell culture medium. It is advisable to assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium). Consider preparing fresh dilutions of the compound for each day of the experiment or replenishing the medium with a fresh compound at regular intervals.

Q3: How should I prepare stock solutions of this compound to ensure consistency?

A3: Proper preparation of stock solutions is paramount for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic small molecules for biological assays.[3][4] It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.

  • Dissolution: To ensure complete dissolution, vortex the solution thoroughly. Gentle warming (e.g., to 37°C) or brief sonication can also be employed.[3]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[3] Protect from light where necessary.

Q4: I am using a fluorescence-based assay and suspect interference from this compound. How can I confirm and mitigate this?

A4: Many aromatic compounds can exhibit intrinsic fluorescence or quench the fluorescence of reporter molecules, leading to false-positive or false-negative results.

  • Control Experiments: Run control experiments with this compound in the assay buffer without cells or the target enzyme to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Alternative Assays: If significant interference is observed, consider using an orthogonal assay with a different detection method, such as a colorimetric or luminescence-based assay, to validate your findings.

Troubleshooting Guides

Issue 1: Inconsistent HIF-1α Inhibition

Users of this compound are often working with its derivatives as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Inconsistent results in these assays are a common challenge.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Solubility Check: After diluting your DMSO stock into the aqueous assay buffer, visually inspect for any precipitate. If precipitation is observed, consider lowering the final assay concentration or increasing the percentage of DMSO (while ensuring it remains below cytotoxic levels, typically <0.5%).

    • Stability Assessment: The amide bond in this compound can be susceptible to hydrolysis. Ensure the pH of your assay buffer is within a stable range (generally neutral).

  • Optimize Assay Conditions:

    • Oxygen Control: For hypoxia experiments, ensure a stable and consistent low-oxygen environment in your incubator or chamber.

    • Cell Density: Standardize the cell seeding density across all experiments, as high cell density can create a more hypoxic microenvironment.

    • Time-Course and Dose-Response: Perform detailed time-course and dose-response studies to identify the optimal treatment duration and concentration for your specific cell line.

  • Protein Detection Issues (Western Blot):

    • Rapid Degradation of HIF-1α: HIF-1α has a very short half-life under normoxic conditions. Lyse cells quickly on ice or within a hypoxic chamber. Always use lysis buffers containing protease and proteasome inhibitors.

    • Nuclear Extraction: Active HIF-1α translocates to the nucleus. Using nuclear extracts for Western blotting will enrich the target protein.

    • Antibody Validation: Use a well-validated antibody for HIF-1α and include a positive control (e.g., lysate from cells treated with a known HIF-1α inducer like cobalt chloride).

Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results

It is not uncommon to observe potent activity in an in vitro enzymatic assay that does not translate to a cell-based model.

Troubleshooting Steps:

  • Cell Permeability: Assess whether this compound or its active derivative can efficiently cross the cell membrane to reach its intracellular target.

  • Off-Target Effects: Consider the possibility of off-target effects within the complex cellular environment that may counteract the intended inhibitory effect.

  • Metabolism: The compound may be metabolized by the cells into an inactive form.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂O₃
Molecular Weight180.16 g/mol
Melting Point286-290°C
Boiling Point585.3°C at 760 mmHg
Density1.404 g/cm³

Data sourced from publicly available chemical databases.

Table 2: Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Max. ConcentrationNotes
DMSO0.1% - 0.5%Most cell lines tolerate 0.5%, but primary cells may be more sensitive. Always include a vehicle control with the same DMSO concentration as your treated samples.[4]
Ethanol< 0.5%Can have biological effects at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, warm the solution to 37°C for 3-5 minutes or sonicate briefly.

  • Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot for HIF-1α Detection
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse on ice with RIPA buffer supplemented with protease and proteasome inhibitors. For nuclear HIF-1α, use a nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total lysates or Lamin B1 for nuclear extracts).

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check Compound Solubility A->B C Check Compound Stability A->C D Review Assay Protocol A->D E Precipitate Visible? B->E G pH or Temperature Extremes? C->G I Consistent Controls? D->I E->C No F Lower Concentration or Increase Co-solvent E->F Yes K Consistent Results Achieved F->K G->D No H Buffer pH and Use Fresh Stock G->H Yes H->K J Optimize Assay Parameters (e.g., cell density, time) I->J No I->K Yes J->K

Caption: A logical workflow for troubleshooting inconsistent experimental results.

HIF1a_Pathway Simplified HIF-1α Signaling Pathway cluster_0 In the Nucleus Normoxia Normoxia (Normal O2) PHD PHD Enzymes Normoxia->PHD Activates Hypoxia Hypoxia (Low O2) Hypoxia->PHD Inhibits HIF1a HIF-1α VHL VHL Protein HIF1a->VHL Binds to Nucleus Nucleus HIF1a->Nucleus HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex PHD->HIF1a Hydroxylates Proteasome Proteasomal Degradation VHL->Proteasome Targets for Proteasome->HIF1a HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activates Inhibitor 2-AA Derivative (HIF-1α Inhibitor) Inhibitor->HIF1_complex Prevents formation or activity

Caption: The role of HIF-1α in cellular response to oxygen levels.

References

Enhancing the stability of 2-Acetylaminoisonicotinic acid in experimental media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Acetylaminoisonicotinic acid in experimental media.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in the experimental medium.Review the pH, temperature, and light conditions of your experimental setup. Consider performing a stability study under your specific conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. This could be due to hydrolysis of the acetylamino group or decarboxylation.Characterize the degradation products using mass spectrometry. To minimize degradation, adjust the pH of the medium to a neutral range (pH 6-8) and protect the solution from light.
Precipitation of the compound in the experimental medium. Poor solubility at the working concentration or pH.Check the solubility of this compound in your specific medium. Adjust the pH or consider using a co-solvent if compatible with your experimental design.
Discoloration of the stock solution or experimental medium. Oxidative degradation of the compound.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light. Consider adding an antioxidant like ascorbic acid if it does not interfere with the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous media?

A1: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis of the N-acetyl group (deacetylation): This reaction is catalyzed by acidic or basic conditions and results in the formation of 2-aminoisonicotinic acid and acetic acid.

  • Decarboxylation: The removal of the carboxyl group as carbon dioxide can be induced by heat.

Oxidative degradation is also a potential concern, especially in the presence of metal ions or exposure to light.

Q2: How does pH affect the stability of this compound?

A2: The pH of the experimental medium is a critical factor for the stability of this compound. Based on studies of similar N-acetylated compounds, the compound is expected to be most stable in the neutral pH range (approximately 6.0-8.0). Strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions can significantly accelerate the rate of hydrolysis of the N-acetyl group.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the long-term stability of stock solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at -20°C or below. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For extended storage, it is advisable to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.

Q4: Can I use stabilizers to enhance the stability of this compound in my experiments?

A4: Yes, certain stabilizers can be used, provided they do not interfere with your experimental endpoint.

  • Antioxidants: If oxidative degradation is suspected, low concentrations of antioxidants such as ascorbic acid can be added.

  • Chelating Agents: To mitigate the catalytic effect of metal ions on degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included in the medium.

It is crucial to validate the compatibility and effectiveness of any stabilizer in your specific experimental setup.

Q5: How can I determine the stability of this compound in my specific experimental medium?

A5: A forced degradation study is the recommended approach to assess the stability of the compound in your medium. This involves exposing the compound to various stress conditions (e.g., different pH values, temperatures, and light exposure) and monitoring its concentration over time using a validated analytical method like HPLC-UV.

Data on Factors Affecting Stability

The following tables summarize quantitative data on factors that can influence the stability of N-acetylated and carboxylic acid compounds, which can be extrapolated to this compound.

Table 1: Effect of pH on the Stability of N-Acetylneuraminic Acid at 90°C for 6 hours

pHRemaining Compound (%)
1.048.0
2.059.6
7.0 (Neutral)>99.0 (at 121°C for 20 min)
11.036.0
12.01.5
Data adapted from studies on N-acetylneuraminic acid, a model N-acetylated compound.[1]

Table 2: General Recommendations for Enhancing Stability

FactorRecommendationRationale
pH Maintain a neutral pH range (6.0-8.0).Minimizes acid- and base-catalyzed hydrolysis of the N-acetyl group.
Temperature Store solutions at low temperatures (-20°C or below). Conduct experiments at the lowest feasible temperature.Reduces the rate of all chemical degradation reactions, including hydrolysis and decarboxylation.
Light Protect solutions from light using amber vials or foil.Prevents photolytic degradation.
Oxygen Store under an inert atmosphere (N₂ or Ar).Minimizes oxidative degradation.
Additives Consider using antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) after validating their compatibility.Inhibits oxidative degradation and metal-catalyzed reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Experimental medium (e.g., cell culture medium, buffer)

  • HPLC system with UV detector

  • pH meter

  • Incubator and water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the final experimental concentration in the chosen aqueous medium.

  • Acid Hydrolysis: Adjust the pH of the sample solution to ~2 with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Adjust the pH of the sample solution to ~10 with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the sample solution at 60°C for 24 hours.

  • Photostability: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC-UV to determine the concentration of the remaining this compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition.

Protocol 2: Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of this compound in solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the experimental samples and record the peak areas for this compound.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (pH 2, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (pH 10, 60°C) prep->base Expose to Stressors oxidation Oxidation (3% H₂O₂) prep->oxidation Expose to Stressors thermal Thermal (60°C) prep->thermal Expose to Stressors photo Photostability (ICH Guidelines) prep->photo Expose to Stressors hplc HPLC-UV Analysis (Quantify Parent & Detect Degradants) acid->hplc Time-point Sampling base->hplc Time-point Sampling oxidation->hplc Time-point Sampling thermal->hplc Time-point Sampling photo->hplc Time-point Sampling data Data Evaluation (% Degradation) hplc->data

Caption: Workflow for a Forced Degradation Study.

troubleshooting_flow start Inconsistent Experimental Results? check_params Review Experimental Parameters: pH, Temperature, Light start->check_params unexpected_peaks Unexpected Peaks in Chromatogram? check_params->unexpected_peaks adjust_ph Adjust pH to Neutral (6-8) & Protect from Light unexpected_peaks->adjust_ph Yes precipitation Precipitation Occurring? unexpected_peaks->precipitation No perform_stability Perform Forced Degradation Study adjust_ph->perform_stability check_solubility Check Solubility & Adjust pH/ Consider Co-solvent precipitation->check_solubility Yes discoloration Discoloration Observed? precipitation->discoloration No check_solubility->perform_stability prevent_oxidation Use Fresh Solutions, Store under Inert Gas, Consider Antioxidant discoloration->prevent_oxidation Yes discoloration->perform_stability No prevent_oxidation->perform_stability end Improved Stability perform_stability->end

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-Acetylaminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of 2-Acetylaminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthesis route for this compound?

A recommended and scalable two-step approach involves:

  • Synthesis of the key intermediate, 2-Aminoisonicotinic acid. A robust method is a one-pot synthesis reminiscent of the Guareschi-Thorpe condensation, which offers good yields and tolerates a range of substituents.[1][2][3]

  • Acetylation of 2-Aminoisonicotinic acid. This is a standard transformation where the amino group is acetylated using acetic anhydride to yield the final product.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetylation Start 2,4-Dioxo-carboxylic acid ethyl esters + Ethyl 3-amino-3-iminopropionate HCl Reaction1 One-Pot Condensation, Hydrolysis & Decarboxylation Start->Reaction1 Aqueous basic media Intermediate 2-Aminoisonicotinic Acid Reaction1->Intermediate Reaction2 Acetylation with Acetic Anhydride Intermediate->Reaction2 Purified Intermediate Product This compound Reaction2->Product

Caption: High-level workflow for the two-step synthesis of this compound.

Q2: How can I efficiently synthesize the precursor, 2-Aminoisonicotinic acid, at scale?

A one-pot reaction using 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride is an efficient method.[1] This approach avoids harsh decarboxylation conditions by proceeding directly in an aqueous basic medium, providing overall yields in the range of 60-79%.[1]

Q3: What is the preferred method for the acetylation of 2-Aminoisonicotinic acid?

The most straightforward and scalable method is the reaction of 2-Aminoisonicotinic acid with acetic anhydride. The reaction is typically clean and high-yielding. The product can often be isolated by precipitation upon cooling or by adjusting the pH of the reaction mixture.

Q4: What are the critical parameters to control during the scale-up of these reactions?

When scaling up, the following parameters are critical:

  • Temperature Control: Both the condensation and acetylation reactions are exothermic. Efficient heat dissipation is crucial to prevent side reactions and decomposition.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly acetic anhydride, is necessary to manage the reaction exotherm.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction rates and prevent localized overheating.

  • Crystallization and Isolation: Controlled cooling and seeding may be required to obtain a crystalline product with good filtration characteristics, which is essential for high purity.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aminoisonicotinic Acid [1]

  • Reaction Setup: To a stirred solution of a 2,4-dioxo-carboxylic acid ethyl ester (1.0 equiv.) in an aqueous basic medium, add ethyl 3-amino-3-iminopropionate hydrochloride (1.1 equiv.).

  • Reaction Execution: Heat the mixture to a temperature between 80-100 °C. The reaction proceeds through condensation, hydrolysis, and in-situ decarboxylation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with an appropriate acid (e.g., HCl) to precipitate the 2-Aminoisonicotinic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry under a vacuum to yield the purified intermediate.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Suspend 2-Aminoisonicotinic acid (1.0 equiv.) in a suitable solvent (e.g., acetic acid or pyridine).

  • Reagent Addition: While stirring, add acetic anhydride (1.2-1.5 equiv.) dropwise, maintaining the temperature below 40 °C.

  • Reaction Execution: After the addition is complete, heat the mixture to 50-60 °C for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Isolation: Cool the reaction mixture. The product may precipitate directly. Alternatively, pour the mixture into cold water to induce precipitation.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the high-purity final product.

Data Presentation

Table 1: Optimization of 2-Aminoisonicotinic Acid Synthesis

EntryReactant Substituent (R)BaseTemperature (°C)Time (h)Yield (%)[1]
1HNaOH80675
2MethylK₂CO₃90579
3PhenylNaOH80868
4EthylK₂CO₃90672

Table 2: Typical Results for Acetylation of 2-Aminoisonicotinic Acid

ParameterCondition/Value
Solvent Acetic Acid
Temperature 55 °C
Reaction Time 1.5 hours
Typical Yield 90-95%
Purity (Post-Recrystallization) >99% (by HPLC)

Troubleshooting Guides

Start Problem Detected LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity IncompleteReaction Incomplete Reaction - Extend reaction time - Increase temperature LowYield->IncompleteReaction Yes SideReaction Side Reactions - Lower temperature - Check reagent stoichiometry LowYield->SideReaction Yes IsolationLoss Loss During Isolation - Optimize pH for precipitation - Check filter for leaks LowYield->IsolationLoss Yes LowPurity->SideReaction Yes Impurity Starting Material Impurity - Recrystallize starting material - Use higher grade reagents LowPurity->Impurity Yes Recrystallization Ineffective Recrystallization - Screen different solvents - Use slower cooling rate LowPurity->Recrystallization Yes

Caption: A logical troubleshooting workflow for common synthesis issues.

Issue 1: Low yield or failed reaction in the synthesis of 2-Aminoisonicotinic acid.

Potential Cause Suggested Solution
Poor quality of starting materials Ensure the 2,4-dioxo-carboxylic acid ester and iminopropionate hydrochloride are pure. Use fresh reagents if necessary.
Incorrect pH or base concentration The reaction is sensitive to pH. Titrate the base carefully to ensure the optimal basic environment for the condensation.
Incomplete decarboxylation If diacid intermediates are detected, the reaction may require a higher temperature or longer reaction time to drive the decarboxylation to completion.[1]
Precipitation of starting materials Ensure all reactants are fully dissolved in the aqueous medium before heating. Adjust solvent volume if needed.

Issue 2: Low purity of this compound after acetylation.

Potential Cause Suggested Solution
Presence of unreacted 2-Aminoisonicotinic acid The acetylation was incomplete. Increase the equivalents of acetic anhydride or extend the reaction time. Monitor via TLC/HPLC.
Formation of diacetylated or other byproducts Over-acetylation can occur under harsh conditions. Avoid excessive temperatures and use only a slight excess of acetic anhydride.
Hydrolysis of the product during work-up Avoid prolonged exposure to highly acidic or basic aqueous solutions during the work-up procedure.
Product is difficult to purify The product may co-precipitate with impurities. Screen various recrystallization solvents to find a system that effectively separates the product from contaminants.[4]

Issue 3: Formation of a viscous tar or dark coloration during the reaction.

Potential Cause Suggested Solution
Decomposition of reactants or product This is often caused by excessive heat. Ensure the reaction temperature is carefully controlled and that mixing is efficient to avoid localized "hot spots".[5]
Self-condensation of starting materials This can be a side reaction, especially at higher temperatures.[4] Maintain the recommended reaction temperature and ensure a controlled rate of reagent addition.
Impure starting aniline derivative If the synthesis starts from a substituted aniline, impurities in this starting material can lead to tar formation under acidic conditions.[5] Ensure the aniline is fully dissolved before proceeding.[5]

References

Validation & Comparative

Validating HIF-1α Inhibition by 2-Acetylaminoisonicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Hypoxia-Inducible Factor-1α (HIF-1α) inhibitory activity of 2-Acetylaminoisonicotinic acid analogs against other known inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to HIF-1α Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen (hypoxia), a condition prevalent in the microenvironment of solid tumors. HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in crucial aspects of cancer biology, including angiogenesis, cell survival, and glucose metabolism. The overexpression of HIF-1α is strongly associated with aggressive tumor growth and poor patient prognosis, making it a promising target for anticancer drug development.

Comparative Analysis of HIF-1α Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against HIF-1α, providing a quantitative comparison of their potency. The data is compiled from various cell-based assays and highlights the potential of different chemical scaffolds in inhibiting HIF-1α activity.

Compound ClassCompound NameIC50 ValueNotes
Isonicotinic Acid Analog LW64.4 µMAn (aryloxyacetylamino)benzoic acid derivative that promotes the proteasomal degradation of HIF-1α by upregulating the von Hippel-Lindau (VHL) tumor suppressor.[1][2]
Natural Products Manassantin A30 nMA lignan that inhibits HIF-1 activation by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein.[3][4]
Manassantin B3 nMA lignan with a similar mechanism to Manassantin A.[3][4]
Curcumin20-50 µMA natural polyphenol that promotes the degradation of HIF-1α through the proteasome pathway.[3][4]
Echinomycin-A quinoxaline antibiotic that inhibits the binding of HIF-1 to the HRE of target genes.[3][5]
Synthetic Small Molecules YC-11.2 µMA benzyl indazole derivative that was one of the first identified specific inhibitors of HIF-1α.[3][4]
PX-478-An experimental anti-cancer drug that inhibits HIF-1α expression at multiple levels, including decreasing mRNA levels and inhibiting translation.[6]
Topotecan-A topoisomerase I inhibitor that can suppress HIF-1α activity.
Bortezomib-A proteasome inhibitor that can repress HIF-1α expression and transcriptional activity.[5]
Acriflavine-An acridine derivative that inhibits HIF-1 dimerization.
Chetomin-A fungal metabolite that disrupts the interaction between HIF-1α and the p300/CBP co-activator.

Experimental Protocols for Validating HIF-1α Inhibitory Activity

Accurate and reproducible methods are essential for validating the efficacy of potential HIF-1α inhibitors. The following are detailed protocols for commonly used in vitro assays.

Cell-Based HIF-1α Reporter Assay

This assay quantifies the transcriptional activity of HIF-1 in response to hypoxia and treatment with inhibitory compounds.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. In the presence of active HIF-1, the luciferase gene is transcribed, and the resulting luminescence is proportional to HIF-1 activity.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, Hep3B, or HCT116) in a 96-well plate and incubate overnight.

  • Transfection: Transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound analogs) or a vehicle control.

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O2) for 16-24 hours. A parallel plate should be kept under normoxic conditions as a control.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value of the compound.

Western Blot Analysis of HIF-1α Protein Levels

This technique is used to directly measure the amount of HIF-1α protein in cells after treatment with a potential inhibitor.

Principle: Cellular proteins are separated by size using gel electrophoresis and then transferred to a membrane. A specific primary antibody is used to detect HIF-1α, and a secondary antibody conjugated to an enzyme or fluorophore allows for visualization and quantification.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate. Once confluent, treat the cells with the test compound at various concentrations and incubate under hypoxic conditions for a specified time (e.g., 4-8 hours). Include normoxic and hypoxic vehicle-treated controls.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. It is crucial to perform all lysis steps on ice to prevent HIF-1α degradation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control protein (e.g., β-actin or GAPDH) to compare the relative protein levels between samples.

Visualizing the HIF-1α Signaling Pathway and Experimental Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in HIF-1α inhibitor validation.

HIF1a_Signaling_Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation (O2 dependent) Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome VHL VHL E3 Ligase PHDs->VHL Recognition VHL->HIF1a_normoxia Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1_dimer HIF-1 Heterodimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β (Constitutive) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binds to DNA p300_CBP p300/CBP p300_CBP->HIF1_dimer Co-activator Binding Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor 2-Acetylaminoisonicotinic acid analogs Inhibitor->HIF1a_hypoxia Inhibits Stabilization

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow cluster_CellBasedAssay Cell-Based HIF-1α Reporter Assay cluster_WesternBlot Western Blot Analysis A1 Seed cancer cells in 96-well plate A2 Transfect with HRE-luciferase reporter A1->A2 A3 Treat with This compound analogs A2->A3 A4 Induce hypoxia (1% O2) A3->A4 A5 Measure luciferase activity A4->A5 A6 Calculate IC50 A5->A6 B1 Culture and treat cells with inhibitors under hypoxia B2 Lyse cells and quantify protein B1->B2 B3 Separate proteins by SDS-PAGE B2->B3 B4 Transfer proteins to membrane B3->B4 B5 Immunoblot with anti-HIF-1α antibody B4->B5 B6 Detect and quantify HIF-1α protein levels B5->B6

Caption: Workflow for validating HIF-1α inhibitory activity.

References

A Comparative Guide to the Efficacy of HIF-1α Inhibitors: Featuring 2-Acetylaminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, with a special focus on a promising class of compounds: 2-acetylaminoisonicotinic acid derivatives and their analogues. The objective is to present a clear, data-driven comparison to aid in the evaluation and selection of compounds for further research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to HIF-1α Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia). It is composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In many solid tumors, hypoxia is a prevalent feature that promotes tumor progression, metastasis, and therapeutic resistance, often through the stabilization and activation of HIF-1. Consequently, the HIF-1 signaling pathway has emerged as a critical target for cancer therapy.

A diverse array of small molecules has been developed to inhibit HIF-1α through various mechanisms, including:

  • Inhibition of HIF-1α Synthesis: Targeting upstream signaling pathways like PI3K/Akt/mTOR that regulate HIF-1α translation.

  • Promotion of HIF-1α Degradation: Enhancing the activity of prolyl hydroxylases (PHDs) or interfering with chaperone proteins like HSP90.

  • Inhibition of HIF-1α/HIF-1β Dimerization: Preventing the formation of the active HIF-1 transcriptional complex.

  • Inhibition of DNA Binding: Blocking the interaction of the HIF-1 complex with Hypoxia Response Elements (HREs) on target genes.

  • Inhibition of Transcriptional Activity: Interfering with the recruitment of co-activators like p300/CBP.

This guide will focus on a comparative analysis of the inhibitory potency of different classes of HIF-1α inhibitors, including the noteworthy (aryloxyacetylamino)-isonicotinic acid analogues, which share a core structure with this compound derivatives.

Quantitative Comparison of HIF-1α Inhibitors

The efficacy of HIF-1α inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. The following tables summarize the IC50 values of various HIF-1α inhibitors, including (aryloxyacetylamino)-isonicotinic acid analogues, categorized by their mechanism of action.

Table 1: Efficacy of (Aryloxyacetylamino)-Isonicotinic Acid Analogues [1]

Compound IDCell LineAssay TypeIC50 (µM)
Analogue 17 Hep3BHRE-Luciferase Reporter0.8
SK-Hep-1HRE-Luciferase Reporter1.2
AGSHRE-Luciferase Reporter2.5
Analogue 18 Hep3BHRE-Luciferase Reporter1.5
SK-Hep-1HRE-Luciferase Reporter2.8
AGSHRE-Luciferase Reporter4.1
Analogue 20 Hep3BHRE-Luciferase Reporter3.2
SK-Hep-1HRE-Luciferase Reporter5.6
AGSHRE-Luciferase Reporter8.9

Table 2: Efficacy of Other Notable HIF-1α Inhibitors

CompoundMechanism of ActionCell Line/AssayIC50Reference
PX-478 Inhibits HIF-1α synthesis and enhances degradationMultiple cancer cell linesVaries (nM to low µM range)[2]
YC-1 Inhibits HIF-1α accumulationMultiple cancer cell linesVaries (µM range)[3]
Chetomin Disrupts HIF-1α interaction with p300/CBPHRE-based reporter assay37.5 nM[4]
LW6 (IDF-11774) Promotes VHL-mediated degradation of HIF-1αColorectal and lung cancer cellsVaries (µM range)[5]
Topotecan Inhibits HIF-1α synthesis (Topoisomerase I inhibitor)Multiple cancer cell linesVaries (nM to µM range)[6]
17-AAG (Tanespimycin) HSP90 inhibitor, promotes HIF-1α degradationMultiple cancer cell linesVaries (nM to µM range)[5]
Rapamycin (Sirolimus) mTOR inhibitor, inhibits HIF-1α translationMultiple cancer cell linesVaries (nM to µM range)[6]

HIF-1α Signaling Pathway

The following diagram illustrates the core HIF-1α signaling pathway under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions. Understanding this pathway is fundamental to appreciating the mechanisms of action of the various inhibitors discussed.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF1a_normoxia HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation PHDs PHDs PHDs->HIF1a_OH O2 O2 O2->PHDs activates pVHL pVHL E3 Ligase HIF1a_OH->pVHL Binding Ub Ubiquitin pVHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HIF1b->Nucleus HRE HRE (DNA) HIF1_complex->HRE Binding Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes p300_CBP p300/CBP p300_CBP->HRE

Caption: HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.

Key Experimental Protocols

The evaluation of HIF-1α inhibitors relies on robust and standardized experimental assays. Below are detailed methodologies for two of the most common assays used to determine inhibitor efficacy.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This cell-based assay quantitatively measures the transcriptional activity of HIF-1.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. When HIF-1 is active, it binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the HIF-1 transcriptional activity. Inhibitors of the HIF-1 pathway will cause a decrease in the luciferase signal.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable human cancer cell line (e.g., Hep3B, HEK293T, A549) in appropriate media (e.g., DMEM supplemented with 10% FBS).

    • Seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the culture medium with fresh medium containing various concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Induction of Hypoxia:

    • Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia (e.g., CoCl₂ or DMOG) for 16-24 hours. A parallel plate should be maintained under normoxic conditions as a control.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HRE_Luciferase_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding transfection Co-transfect with HRE-Luciferase & Control Plasmids cell_seeding->transfection compound_treatment Treat with Inhibitor or Vehicle transfection->compound_treatment hypoxia_induction Induce Hypoxia (1% O2) compound_treatment->hypoxia_induction luciferase_assay Measure Luciferase Activity hypoxia_induction->luciferase_assay data_analysis Normalize Data & Calculate IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the HRE-Luciferase Reporter Assay.

Western Blotting for HIF-1α Protein Levels

This technique is used to detect and quantify the amount of HIF-1α protein in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody specific to HIF-1α, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction. The resulting light signal, captured by an imaging system, is proportional to the amount of HIF-1α protein.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of the inhibitor or vehicle control.

    • Induce hypoxia for 4-24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The development of potent and specific HIF-1α inhibitors remains a significant goal in cancer drug discovery. The data presented in this guide indicates that (aryloxyacetylamino)-isonicotinic acid analogues are a promising class of compounds with potent HIF-1α inhibitory activity in the low micromolar range.[1] A direct comparison with other established inhibitors highlights the competitive efficacy of these novel structures. The provided experimental protocols offer a standardized framework for the continued evaluation and characterization of these and other emerging HIF-1α inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of these compounds is warranted to fully assess their therapeutic potential.

References

Structural Activity Relationship (SAR) Studies of 2-Acetylaminoisonicotinic Acid Derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The structural activity relationship (SAR) of 2-acetylaminoisonicotinic acid derivatives has been investigated to understand the chemical features crucial for their biological activity. This guide provides a comparative analysis of these derivatives, focusing on their potential as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcriptional regulator involved in tumor progression and other diseases. The data presented is based on a study that synthesized a series of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues and evaluated their in vitro inhibitory potencies against hypoxia-induced HIF-1 activation.[1]

Data Presentation: In Vitro HIF-1α Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of 2-(aryloxyacetylamino) isonicotinic acid derivatives against hypoxia-induced HIF-1 activation in various human cancer cell lines. The activity is presented as the concentration required for 50% inhibition (IC₅₀).

Compound IDR Group (Substitution on Aryloxyacetyl moiety)SK-Hep-1 IC₅₀ (µM)Hep3B IC₅₀ (µM)AGS IC₅₀ (µM)
1 Unsubstituted Phenyl> 30> 30> 30
2 4-Methylphenyl15.210.520.1
3 4-Methoxyphenyl10.88.215.6
4 4-Chlorophenyl5.63.17.8
5 4-Fluorophenyl6.24.58.9
6 3,4-Dichlorophenyl2.11.53.3
7 2,4-Dichlorophenyl2.51.84.1
8 4-Trifluoromethylphenyl8.96.711.2
9 Naphthyl12.39.818.4
17 4-Biphenyl1.81.12.5

Data is synthesized from the findings presented in the study on (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as HIF-1α inhibitors.[1]

Key SAR Observations:

  • Effect of Phenyl Ring Substitution: Unsubstituted phenyl derivative 1 was inactive. Substitution on the phenyl ring was found to be crucial for activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro and fluoro, at the 4-position of the phenyl ring (compounds 4 and 5 ) enhanced the inhibitory activity compared to electron-donating groups like methyl and methoxy (compounds 2 and 3 ).

  • Multiple Substitutions: Dichloro-substituted compounds (6 and 7 ) exhibited the most potent activity among the halogenated derivatives, suggesting that multiple electron-withdrawing groups can further increase potency.

  • Bulky Groups: The introduction of a bulky biphenyl group (compound 17 ) resulted in the most potent inhibitory activity across all tested cell lines, indicating that the size and lipophilicity of the substituent play a significant role.

Experimental Protocols

HIF-1α Reporter Gene Assay

The in vitro inhibitory potencies of the synthesized compounds were evaluated against hypoxia-induced HIF-1 activation using a cell-based reporter assay.[1]

  • Cell Culture: Human cancer cell lines (SK-Hep-1, Hep3B, and AGS) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Cells were transiently transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells were treated with various concentrations of the test compounds for 2 hours.

  • Hypoxia Induction: The cells were then exposed to hypoxic conditions (1% O₂) for 16 hours.

  • Luciferase Assay: Following hypoxic incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The results were expressed as a percentage of the control (vehicle-treated) cells.

  • IC₅₀ Determination: The IC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Western Blot Analysis for HIF-1α Protein Accumulation

To confirm the inhibitory effect on HIF-1α, Western blot analysis was performed on the most potent compounds.[1]

  • Cell Treatment and Hypoxia: Hep3B cells were treated with the test compounds and exposed to hypoxia as described above.

  • Protein Extraction: Total cellular proteins were extracted using a lysis buffer containing protease inhibitors.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

HIF-1α Signaling Pathway

The following diagram illustrates the simplified signaling pathway of HIF-1α under normoxic and hypoxic conditions, and the point of inhibition by the this compound derivatives.

Caption: Simplified HIF-1α signaling pathway and inhibition.

Experimental Workflow for SAR Studies

The following diagram outlines a general experimental workflow for conducting SAR studies on novel chemical inhibitors.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration A1 Design of Analogs A2 Synthesis & Purification A1->A2 A3 Structural Characterization (NMR, MS) A2->A3 B1 Primary Screening (e.g., HIF-1 Reporter Assay) A3->B1 B2 Dose-Response & IC₅₀ Determination B1->B2 B3 Secondary Assays (e.g., Western Blot) B2->B3 C1 SAR Analysis B3->C1 C2 Identify Lead Compounds C1->C2 C3 Design Next Generation of Analogs C2->C3 C3->A1 Iterative Design

Caption: General workflow for SAR studies.

References

Comparative Analysis of Nicotinic Acid Analog Binding Affinity to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the binding characteristics of various nicotinic acid analogs to nicotinic acetylcholine receptors (nAChRs), providing researchers and drug development professionals with comparative data and detailed experimental methodologies.

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous ligands such as nicotine, mediates a wide range of physiological and cognitive processes.[2] Consequently, nAChRs are significant therapeutic targets for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4] This guide provides a comparative analysis of the binding affinities of different nicotinic acid analogs to various nAChR subtypes, supported by experimental data and detailed protocols.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand for a receptor is a critical parameter in drug design and development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the binding affinities of several nicotinic acid analogs for the most abundant nAChR subtypes in the brain, the α4β2 and α7 receptors.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Reference
Nicotineα4β20.04 - 1.18[5]
α74000[6]
NornicotineNeuromuscular AChRs~50-fold higher affinity than nicotine[7]
AnabasineNeuromuscular AChRsLower affinity than nicotine[7]
Vareniclineα4β2High Affinity[8]
α3β4Full Agonist[5]
α7Full Agonist[5]
2'-Fluoro-3'-(4'-pyridyl)-7-deschloroepibatidine (7a)α4β20.067 - 0.13[5]
2'-Fluoro-3'-(3'-pyridyl)-7-deschloroepibatidine (8a)α4β2*0.04 - 0.35[5]

Note: The asterisk () indicates that the exact stoichiometry of the α4β2 receptor may vary, which can influence binding affinity.*[2]

Experimental Protocols

The determination of binding affinity is crucial for understanding the interaction between a ligand and its receptor. The most common method for this is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (a nicotinic acid analog) to displace a radiolabeled ligand with known affinity from the nAChR.

Materials and Reagents:

  • Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes for α4β2* and α7 nAChRs).[9]

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2* nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs).[9]

  • Test Compound: The nicotinic acid analog of interest.

  • Binding Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Cold binding buffer used to remove unbound radioligand.

  • Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

  • Incubation: The receptor source, radioligand, and varying concentrations of the test compound are incubated together in the binding buffer. This allows for competition between the radioligand and the test compound for binding to the nAChRs.

  • Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve, from which the IC50 value can be determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Membranes) Incubation Incubation Receptor->Incubation Radioligand Radioligand (e.g., [3H]Epibatidine) Radioligand->Incubation Analog Nicotinic Acid Analog (Test Compound) Analog->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Competition Curve (IC50 Determination) Counting->Curve Ki_Calc Ki Calculation (Cheng-Prusoff) Curve->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Activation of nAChRs by agonists initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects mediated by these receptors.

nAChR_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Ligand Nicotinic Acid Analog (Agonist) nAChR nAChR Ligand->nAChR Binds Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux Opens PI3K PI3K Ion_Flux->PI3K MAPK MAPK Ion_Flux->MAPK Neurotransmitter_Release Neurotransmitter Release Ion_Flux->Neurotransmitter_Release Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival CREB CREB MAPK->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Simplified nAChR signaling pathway.[10][11]

This comparative guide provides a foundational understanding of the binding affinities of various nicotinic acid analogs and the experimental methods used to determine them. For researchers and drug development professionals, this information is essential for the rational design of novel ligands with improved selectivity and therapeutic potential for nAChR-related disorders.

References

A Comparative Guide to Assessing the Specificity of HIF-1α Inhibition: A Framework for Evaluating 2-Acetylaminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. While specific experimental data on 2-Acetylaminoisonicotinic acid derivatives is not extensively available in public literature, this document outlines the essential methodologies and comparative data required to evaluate their performance against other well-characterized HIF-1α inhibitors. By understanding the diverse mechanisms of action and the experimental protocols to probe them, researchers can effectively determine the specificity and potential of novel chemical entities.

The HIF-1α Signaling Pathway: A Critical Therapeutic Target

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1] It is a heterodimeric protein composed of the oxygen-sensitive HIF-1α subunit and the constitutively expressed HIF-1β subunit.[2]

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[3][4] Factor-Inhibiting HIF (FIH) further suppresses its activity by hydroxylating an asparagine residue, which blocks the recruitment of the p300/CBP co-activators.[4][5]

Under hypoxic conditions, PHD and FIH activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[3][6] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP to initiate transcription of genes involved in angiogenesis, cell proliferation, and metabolism.[6][7] Due to its central role in tumor progression, HIF-1α is a prime target for cancer therapeutics.[1]

HIF1a_Pathway cluster_normoxia Normoxia (O₂ present) cluster_hypoxia Hypoxia (O₂ absent) cluster_locations HIF1a_norm HIF-1α PHD PHD Enzymes HIF1a_norm->PHD Pro-OH Proteasome Proteasome HIF1a_norm->Proteasome Degradation FIH FIH HIF1a_norm->FIH Asn-OH HIF1a_hyp HIF-1α (stabilized) Cytoplasm Cytoplasm VHL VHL E3 Ligase PHD->VHL Recognition VHL->HIF1a_norm Ubiquitination p300_CBP p300/CBP FIH->p300_CBP Blocks Binding HIF1_dimer HIF-1 Dimer HIF1a_hyp->HIF1_dimer Dimerization HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Binds DNA Nucleus Nucleus p300_CBP_hyp p300/CBP p300_CBP_hyp->HIF1_dimer Co-activator Recruitment Target_Genes Target Gene Transcription (VEGF, etc.) HRE->Target_Genes Activates

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Comparative Mechanisms of HIF-1α Inhibitors

The specificity of a HIF-1α inhibitor is defined by its precise target within the signaling cascade. Inhibitors are broadly classified based on their mechanism of action. A truly specific inhibitor will modulate its intended target with high potency and minimal off-target effects. Evaluating a novel compound class like this compound derivatives requires comparing its effects to these established mechanisms.

Inhibitor Class Mechanism of Action Example Compound(s) Primary Effect
Upstream Pathway Inhibitors Inhibit signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) that regulate HIF-1α protein synthesis.[8]Rapamycin, SorafenibDecreased HIF-1α translation.
Hsp90 Inhibitors Promote VHL-independent degradation of HIF-1α by dissociating it from the Hsp90 chaperone protein.[6]17-AAG (Tanespimycin)Decreased HIF-1α protein stability.
Dimerization Inhibitors Disrupt the interaction between HIF-1α and HIF-1β, preventing the formation of a functional transcription complex.[6]Acriflavine, cyclo-CLLFVYNo active HIF-1 complex formation.
DNA Binding Inhibitors Interfere with the binding of the HIF-1 complex to HRE sequences in target gene promoters.[8]EchinomycinBlocked transcription of target genes.
Transcriptional Activity Inhibitors Block the interaction between HIF-1α and transcriptional co-activators like p300/CBP.[8]Chetomin, YC-1Prevented transcriptional activation.
This compound Derivatives Mechanism to be determined.Hypothetical Compound XTo be determined via experimental assays.

Experimental Workflow for Assessing Inhibitor Specificity

A multi-pronged approach is essential to determine an inhibitor's precise point of intervention in the HIF-1α pathway and to rule out non-specific effects. The following workflow outlines the key experiments required.

Experimental_Workflow cluster_assays Assess Specificity cluster_readouts Determine Mechanism of Action start Cancer Cell Line (e.g., HCT116, HeLa, HepG2) treatment Induce Hypoxia (e.g., 1% O₂ or CoCl₂) + Treat with Inhibitor start->treatment western_blot Western Blot treatment->western_blot reporter_assay HRE-Luciferase Reporter Assay treatment->reporter_assay co_ip Co-Immunoprecipitation treatment->co_ip readout_wb Measure HIF-1α Protein Levels western_blot->readout_wb readout_reporter Measure HIF-1 Transcriptional Activity reporter_assay->readout_reporter readout_coip Assess Protein-Protein Interactions (e.g., HIF-1α/HIF-1β) co_ip->readout_coip

Caption: Workflow for characterizing the specificity of a HIF-1α inhibitor.

Detailed Experimental Protocols

Accurate assessment relies on robust and well-defined experimental procedures. The following protocols are standard methods for investigating HIF-1α signaling.

This assay quantifies the amount of HIF-1α protein, indicating whether an inhibitor affects its synthesis or stability.[1][9]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, HCT116) and grow to 70-80% confluency. Induce hypoxia by incubation in a hypoxic chamber (1% O₂) or by treating with a chemical inducer like cobalt chloride (CoCl₂, 100-150 µM) for 4-8 hours. Treat cells with the inhibitor at various concentrations during the hypoxic incubation.

  • Cell Lysis: Work quickly on ice to prevent HIF-1α degradation.[1][10] Wash cells with ice-cold PBS, then add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an SDS-PAGE gel (e.g., 7.5%).[1][9] Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[1]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).[1]

    • Incubate the membrane with a primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[1][9]

    • Wash the membrane three times with TBST for 10-15 minutes each.[9]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[1][9]

    • Wash three times with TBST.

  • Detection: Apply an ECL detection reagent and capture the chemiluminescent signal using an imaging system.[1] Re-probe the membrane with an antibody against a loading control (e.g., β-Actin) to ensure equal loading.

  • Analysis: Quantify band intensities using densitometry. Normalize HIF-1α signal to the loading control.

This assay measures the ability of the HIF-1 complex to activate gene transcription.[2]

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple HREs and a Renilla luciferase plasmid (e.g., pRL-TK) for normalization, using a suitable transfection reagent.[2]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the inhibitor at various concentrations.

  • Induction of Hypoxia: Incubate the plate under hypoxic conditions (1% O₂) for 16-24 hours.[2]

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[2][11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated hypoxic control.

This assay determines if an inhibitor disrupts the interaction between HIF-1α and its binding partners, such as HIF-1β (ARNT).[7]

  • Cell Culture and Lysis: Treat cells as described for the Western Blot. To preserve protein complexes, perform lysis under hypoxic conditions if possible. Use a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-HIF-1α antibody or control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washes: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blotting using an antibody against the suspected interacting protein (e.g., anti-HIF-1β/ARNT antibody).[7]

Data Presentation: A Comparative Summary

The following table presents hypothetical data comparing established inhibitors. A new compound, such as a this compound derivative, would be assessed against these benchmarks to characterize its specificity.

Compound Primary Mechanism IC₅₀ (HRE Reporter Assay) Effect on Hypoxic HIF-1α Protein Level (Western Blot) Specificity Notes
Rapamycin PI3K/Akt/mTOR Pathway Inhibition[8]~25 nMStrong DecreaseBroadly affects mTOR-regulated protein synthesis, not specific to HIF-1α.
Echinomycin DNA Binding Inhibition[8]~2 nMNo Change or Slight IncreasePrevents HIF-1 from binding to HRE sites; does not affect protein accumulation.[8]
YC-1 Inhibition of Transcriptional Activity[12]~15 µMStrong DecreaseInhibits HIF-1α expression and may also promote its degradation.[12][13]
17-AAG Hsp90 Inhibition~100 nMStrong DecreasePromotes proteasomal degradation of HIF-1α and other Hsp90 client proteins.[8]
This compound Derivative (Hypothetical) To Be DeterminedTBDTBDAssess for off-target effects on related pathways (e.g., HIF-2α).

Note: IC₅₀ values are illustrative and can vary significantly based on the cell line and assay conditions.

By systematically applying this comprehensive framework of comparative analysis and detailed experimental validation, researchers can rigorously assess the specificity of novel HIF-1α inhibitors like this compound derivatives, paving the way for the development of more targeted and effective therapeutics.

References

Cross-validation of experimental results for 2-Acetylaminoisonicotinic acid with published data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available data for 2-Acetylaminoisonicotinic acid (also known as 2-acetamidopyridine-4-carboxylic acid). Due to a scarcity of comprehensive published experimental results for this specific compound, this document cross-validates its known physicochemical properties with data from structurally related compounds and outlines standard experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers working with this and similar molecules.

Physicochemical Properties

Publicly available data for this compound is primarily limited to its fundamental physicochemical properties. These values are crucial for its synthesis, purification, and formulation.

PropertyPublished Value for this compound
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Melting Point 286-290 °C[]
Boiling Point 585.3 °C at 760 mmHg[]
Density 1.404 g/cm³[]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include peaks corresponding to the aromatic protons on the pyridine ring, a singlet for the acetyl methyl protons, and a broad singlet for the amide N-H proton. The carboxylic acid proton signal may be broad and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretch (amide): A moderate peak around 3300-3100 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1730-1650 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (180.16 g/mol ). Fragmentation patterns would be dependent on the ionization technique used.

Biological Activity Context

Direct biological activity data for this compound is not extensively published. Its primary significance in the literature is as a reactant in the synthesis of nicotinic acid analogues that are potent inhibitors of hypoxia-inducible factor (HIF)-1α.[] HIF-1α is a key transcription factor in the cellular response to hypoxia and is a validated target in cancer therapy.

Derivatives of the structurally related nicotinic acid have shown a wide range of biological activities, including antibacterial and antifungal properties.[2] The synthesis of novel compounds from this compound could therefore lead to the discovery of new therapeutic agents.

Experimental Protocols

Below are detailed methodologies for the key experiments required for the characterization and evaluation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as TMS, if required.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press, ATR accessory)

  • Potassium bromide (KBr, IR grade)

  • This compound sample

  • Mortar and pestle

Procedure (using KBr pellet method):

  • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the positions and intensities of the absorption bands to identify the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

  • Solvent (e.g., methanol, acetonitrile, water)

  • This compound sample

Procedure (using ESI-MS):

  • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

HIF-1α Inhibition Assay (General Protocol)

Objective: To evaluate the potential of derivatives of this compound to inhibit HIF-1α activity.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • HIF-1α antibody

  • Secondary antibody conjugated to HRP

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Culture the chosen cancer cell line under standard conditions.

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (a derivative of this compound) for a specified period.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer like CoCl₂ to the culture medium for 4-6 hours.

  • Lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on HIF-1α protein levels.

Visualizations

Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental_Workflow cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Derivative_Synthesis Synthesis of Bioactive Derivatives Synthesis->Derivative_Synthesis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HIF_Assay HIF-1α Inhibition Assay Derivative_Synthesis->HIF_Assay

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

Evaluating Off-Target Effects of 2-Acetylaminoisonicotinic Acid-Derived HIF-1α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule inhibitors targeting the hypoxia-inducible factor-1α (HIF-1α) transcription factor is a promising avenue in cancer therapy. 2-Acetylaminoisonicotinic acid has been identified as a reactant in the synthesis of nicotinic acid analogues that potently inhibit HIF-1α. However, a critical aspect of preclinical drug development is the evaluation of off-target effects to predict potential toxicity and side effects. This guide provides a comparative overview of a representative this compound-derived HIF-1α inhibitor and selected alternative inhibitors, with a focus on their on-target potency and known off-target profiles.

Introduction to HIF-1α Inhibition

Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stability increases, leading to the transcription of genes involved in angiogenesis, cell survival, and metabolism. Inhibition of HIF-1α can therefore disrupt these tumor-promoting pathways. While on-target efficacy is crucial, the selectivity of an inhibitor is equally important for a favorable therapeutic window.

Comparative Analysis of HIF-1α Inhibitors

This guide compares a representative nicotinic acid-derived HIF-1α inhibitor with three alternative compounds: PX-478, YC-1, and Digoxin.

On-Target Potency

The efficacy of these inhibitors against their intended target, HIF-1α, varies. The following table summarizes their reported on-target potency.

Inhibitor ClassRepresentative Compound/AlternativeAssay SystemOn-Target Potency (IC₅₀/EC₅₀)Reference
This compound-Derived Analogue 17Hypoxia-induced HIF-1 activation reporter assay (Hep3B cells)Potent inhibition of HIF-1α accumulation[1]
N-oxide Dihydrochloride Derivative PX-478Inhibition of hypoxia-induced HIF-1α protein levels (PC-3 cells)3.9 ± 2.0 µM[2]
Benzylindazole Derivative YC-1Inhibition of HIF-1 activity in vitro-[3]
Cardiac Glycoside DigoxinInhibition of HIF-1-dependent gene transcriptionPotent inhibition at 0.4 µM[4]
Off-Target Effects: A Descriptive Comparison

Direct comparative off-target screening data for this specific set of HIF-1α inhibitors is limited in the public domain. The following sections describe the known or putative off-target effects of each compound based on available literature.

This compound-Derived Inhibitors:

  • Specific off-target screening data for this class of compounds is not widely available. As with many small molecule inhibitors, there is a potential for interactions with other proteins, particularly those with structurally similar binding pockets. Kinase profiling and broader proteome-wide screening would be necessary to fully characterize their selectivity.

PX-478:

  • PX-478 is described as a selective inhibitor of HIF-1α.[5] However, some studies suggest it may have other cellular targets.[6] It has been shown to inhibit HIF-1α at multiple levels, including transcription, translation, and deubiquitination.[7]

YC-1:

  • Besides its inhibitory effect on HIF-1α, YC-1 is also known to inhibit platelet aggregation and vascular contraction.[3] It can also induce S-phase cell cycle arrest and apoptosis through the activation of checkpoint kinases, which may or may not be solely dependent on HIF-1α inhibition.[8]

Digoxin:

  • Digoxin's primary pharmacological action is the inhibition of the Na+/K+-ATPase pump.[2][9] Its effect on HIF-1α is considered an off-target effect in the context of its use as a cardiac glycoside. However, this off-target effect is being explored for its anticancer potential.[10] Digoxin has also been reported to inhibit DNA double-strand break repair.[2][9]

Signaling Pathways and Experimental Workflows

To understand the context of HIF-1α inhibition and the methodologies for evaluating off-target effects, the following diagrams illustrate the HIF-1α signaling pathway and a general workflow for off-target screening.

HIF1a_Signaling_Pathway HIF-1α Signaling Pathway Hypoxia Hypoxia PHDs_FIH1 PHDs, FIH-1 (Oxygen Sensors) Hypoxia->PHDs_FIH1 Inhibits Normoxia Normoxia Normoxia->PHDs_FIH1 Activates HIF1a HIF-1α PHDs_FIH1->HIF1a Hydroxylates VHL VHL E3 Ligase HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_complex Stabilization & Nuclear Translocation VHL->HIF1a Ubiquitination HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex p300_CBP p300/CBP HIF1_complex->p300_CBP Recruitment HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates Angiogenesis Angiogenesis, Metabolism, Cell Survival Target_Genes->Angiogenesis

Figure 1: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

Off_Target_Screening_Workflow General Workflow for Off-Target Screening Start Test Inhibitor Kinase_Screening In Vitro Kinase Panel Screening Start->Kinase_Screening Proteome_Array Proteome Microarray Start->Proteome_Array CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Data_Analysis Data Analysis & Hit Identification Kinase_Screening->Data_Analysis Proteome_Array->Data_Analysis CETSA->Data_Analysis Hit_Validation Hit Validation (e.g., Dose-Response) Data_Analysis->Hit_Validation Cell_Based_Assays Cell-Based Phenotypic & Functional Assays Hit_Validation->Cell_Based_Assays End Off-Target Profile Cell_Based_Assays->End

Figure 2: A general experimental workflow for identifying off-target effects of a small molecule inhibitor.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are protocols for key assays used in evaluating on- and off-target effects.

Protocol 1: HIF-1α Inhibition Assay (HRE-Luciferase Reporter Assay)

Objective: To quantify the on-target efficacy of an inhibitor in a cell-based system.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cancer cell line (e.g., Hep3B, HCT116) in appropriate media.

    • Co-transfect cells with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Hypoxia Induction:

    • Seed transfected cells into 96-well plates.

    • Treat cells with serial dilutions of the test inhibitor or vehicle control.

    • Induce hypoxia by placing the plates in a hypoxic chamber (e.g., 1% O₂) or by chemical induction (e.g., with CoCl₂ or DMOG) for a defined period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Kinase Panel Screening (TR-FRET Assay)

Objective: To assess the selectivity of an inhibitor against a broad panel of kinases.

Methodology:

  • Assay Preparation:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a multi-well plate, add the kinase, a specific fluorescently labeled substrate, and kinase buffer.

  • Kinase Reaction:

    • Add the diluted inhibitor or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.[11][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase at a given inhibitor concentration.

    • For kinases showing significant inhibition, perform dose-response experiments to determine IC₅₀ values.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement and identify off-targets in a cellular context.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein (and other proteins of interest) in the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis:

    • Quantify the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement and stabilization.

Protocol 4: Proteome Microarray Screening

Objective: To perform a broad, unbiased screen for off-target binding against a large library of human proteins.

Methodology:

  • Array Hybridization:

    • A proteome microarray, containing thousands of purified human proteins spotted on a slide, is used.

    • The test inhibitor, often in a labeled form (e.g., biotinylated), is incubated with the microarray.

  • Detection:

    • After washing away unbound inhibitor, the array is incubated with a fluorescently labeled binding partner (e.g., streptavidin-Cy3 for a biotinylated inhibitor).

  • Data Acquisition and Analysis:

    • The microarray is scanned using a fluorescence scanner to detect spots where the inhibitor has bound.

    • The fluorescence intensity of each spot is quantified, and hits are identified as proteins with significantly higher signal compared to the background.

  • Hit Validation:

    • Identified hits should be validated using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding and determine binding affinity.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery. While this compound-derived inhibitors show promise as potent HIF-1α inhibitors, a thorough understanding of their selectivity profile is imperative. This guide provides a framework for comparing these inhibitors with alternatives and outlines key experimental protocols for assessing both on-target potency and off-target interactions. A multi-pronged approach, utilizing a combination of in vitro and cell-based assays, is crucial for building a comprehensive safety and selectivity profile for any new drug candidate. Further studies are needed to generate direct comparative off-target data for nicotinic acid-derived HIF-1α inhibitors to better inform their therapeutic potential.

References

Reproducibility of HIF-1α Inhibition Experiments Using 2-Acetylaminoisonicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in tumor progression and angiogenesis, has led to the exploration of various small molecules. Among these, derivatives of isonicotinic acid have emerged as a promising class of compounds. This guide provides a comparative analysis of the performance of HIF-1α inhibitors derived from 2-aminoisonicotinic acid, structurally analogous to compounds synthesized from 2-acetylaminoisonicotinic acid, against other established HIF-1α inhibitors. We present supporting experimental data, detailed protocols to ensure reproducibility, and visualizations to clarify the underlying molecular pathways and experimental workflows.

Comparative Performance of HIF-1α Inhibitors

The inhibitory potential of various compounds against HIF-1α is typically quantified by their half-maximal inhibitory concentration (IC50), determined through cell-based assays. Below is a summary of the reported IC50 values for (aryloxyacetylamino)-isonicotinic acid analogues and other notable HIF-1α inhibitors.

Compound/AnalogueCell LineAssay TypeIC50 ValueReference
Isonicotinic Acid Analogue 17 Hep3BHRE-luciferase reporterPotent Inhibition[1]
SK-Hep-1HRE-luciferase reporterSignificant Inhibition[1]
AGSHRE-luciferase reporterSignificant Inhibition[1]
LW6 (CAY10585) AGSHRE-luciferase reporter0.7 µM[2]
Hep3BHRE-luciferase reporter2.6 µM[2]
HCT116HIF-1α protein level4.4 µM[3]
KC7F2 Glioma, Breast, Prostate Cancer CellsHIF-responsive reporterMarkedly Inhibited[2]
YC-1 RGC-5HIF-1α protein level~20 µM[4]

Understanding the Signaling Pathway and Inhibition Mechanisms

The stability and activity of HIF-1α are tightly regulated within the cell. The following diagram illustrates the HIF-1α signaling pathway and the points of intervention for different classes of inhibitors. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes involved in angiogenesis and cell survival.

HIF-1α Signaling Pathway and Inhibitor Action cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibitors Inhibitor Intervention HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p->PHDs VHL VHL HIF-1α_p->VHL Recognition PHDs->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_s HIF-1α (stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 HIF-1 Complex Nucleus->HIF-1 Dimerization HRE HRE (Hypoxia Response Element) HIF-1->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Isonicotinic_Acid_Derivatives Isonicotinic Acid Derivatives Isonicotinic_Acid_Derivatives->HIF-1α_s Inhibit Accumulation LW6 LW6 LW6->VHL Upregulates VHL KC7F2 KC7F2 KC7F2->HIF-1α_p Inhibits Synthesis

Caption: HIF-1α signaling pathway and points of intervention for various inhibitors.

Experimental Protocols for Reproducible Results

To ensure the reliability and reproducibility of experiments investigating HIF-1α inhibition, it is crucial to follow standardized and detailed protocols. Below are methodologies for two common assays used to assess the efficacy of HIF-1α inhibitors.

Protocol 1: HIF-1α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 by utilizing a luciferase reporter gene under the control of a hypoxia-response element (HRE).

Materials:

  • Human cancer cell line (e.g., Hep3B, SK-Hep-1, AGS)

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Hypoxia chamber (1% O2)

  • Luciferase assay system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).

  • Hypoxic Induction: Place the plate in a hypoxia chamber (1% O2, 5% CO2) for 16-24 hours. A parallel plate should be maintained under normoxic conditions as a control.

  • Luciferase Assay: Following hypoxic incubation, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of HIF-1 inhibition for each compound concentration relative to the vehicle-treated hypoxic control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for HIF-1α Protein Levels

This method directly measures the accumulation of HIF-1α protein in response to hypoxia and the effect of inhibitor treatment.

Materials:

  • Human cancer cell line

  • Test compounds

  • Hypoxia chamber

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with the test compound at various concentrations for a specified time.

  • Hypoxic Induction: Expose the cells to hypoxic conditions (1% O2) for 4-8 hours.

  • Cell Lysis: Immediately after treatment, place the plates on ice, wash the cells with ice-cold PBS, and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Probe the membrane with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control signal.

Experimental Workflow and Reproducibility

Ensuring the reproducibility of experimental results is paramount in scientific research. The following diagram outlines a logical workflow for comparing HIF-1α inhibitors and highlights key considerations for maintaining consistency.

Experimental Workflow for HIF-1α Inhibitor Comparison Start Start: Hypothesis Cell_Line_Selection Cell Line Selection (e.g., Hep3B, HCT116) Start->Cell_Line_Selection Compound_Prep Compound Preparation (Stock Solutions in DMSO) Cell_Line_Selection->Compound_Prep Assay_Selection Assay Selection Compound_Prep->Assay_Selection Reporter_Assay Reporter Gene Assay (Functional Readout) Assay_Selection->Reporter_Assay Functional Western_Blot Western Blot (Protein Level) Assay_Selection->Western_Blot Direct Dose_Response Dose-Response Experiment (Multiple Concentrations) Reporter_Assay->Dose_Response Western_Blot->Dose_Response Data_Acquisition Data Acquisition Dose_Response->Data_Acquisition Data_Analysis Data Analysis (Normalization, IC50 Calculation) Data_Acquisition->Data_Analysis Reproducibility_Check Reproducibility Check (Multiple Independent Experiments) Data_Analysis->Reproducibility_Check Inconsistent Inconsistent Results Troubleshoot Protocol Reproducibility_Check->Inconsistent No Consistent Consistent Results Reproducibility_Check->Consistent Yes Inconsistent->Assay_Selection Conclusion Conclusion & Comparison Consistent->Conclusion

Caption: A logical workflow for the comparative analysis of HIF-1α inhibitors.

By adhering to these detailed protocols and a structured experimental workflow, researchers can enhance the reproducibility of their findings and contribute to the reliable evaluation of novel HIF-1α inhibitors derived from this compound and other chemical scaffolds.

References

Safety Operating Guide

Proper Disposal of 2-Acetylaminoisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and environmental protection. This guide provides a detailed protocol for the proper disposal of 2-Acetylaminoisonicotinic acid, a compound utilized in the synthesis of nicotinic acid analogues which are potent hypoxia-inducible factor (HIF)-1α inhibitors.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar compounds and general principles for handling laboratory-grade organic acids.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of related isonicotinic acid derivatives, this compound should be presumed to be a skin irritant, a serious eye irritant, and potentially cause respiratory irritation.[2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid dust inhalation.[2][3]

  • Protective Clothing: A laboratory coat is mandatory to prevent skin contact.

Hazard Summary of Structurally Related Compounds

The following table summarizes the known hazards of compounds structurally related to this compound, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard StatementClassificationSource Compounds
Causes skin irritationSkin Irritation, Category 22-Chloropyridine-3-carboxylic acid, Isonicotinic acid, 2-Acetoniconitic acid, 2-Aminonicotinic acid[2][3][4][5]
Causes serious eye irritationEye Irritation, Category 2/2A2-Chloropyridine-3-carboxylic acid, Isonicotinic acid, 2-Acetoniconitic acid, 2-Aminonicotinic acid[2][3][4][5]
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 32-Chloropyridine-3-carboxylic acid, Isonicotinic acid, 2-Acetoniconitic acid[2][3][4]

Step-by-Step Disposal Protocol

Given the unknown specific toxicity and environmental fate of this compound, the most prudent disposal method is to treat it as hazardous waste and entrust it to a licensed waste disposal company. On-site neutralization is not recommended for bulk quantities due to the lack of specific safety data.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including residues and contaminated weighing papers, in a dedicated and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and bench liners, must be considered contaminated and disposed of in the same hazardous waste container.

  • Solutions: If the compound is in a solvent, collect it in a labeled, sealed, and appropriate liquid hazardous waste container. Indicate the solvent and the approximate concentration of the compound on the label.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with "Hazardous Waste: this compound" and any other components in the waste stream.

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

Step 3: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the disposal company with all available information regarding the compound, including its identity and presumed hazards based on related compounds.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the full recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Neutralization of Small Spills (with caution): For very small, contained spills, a dilute solution of a weak base like sodium bicarbonate can be cautiously applied to neutralize the acidic compound. Always add the neutralizing agent slowly.

  • Collect and Dispose: Collect the contained and neutralized material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as hazardous waste.

Experimental Workflow: Synthesis and Screening of HIF-1α Inhibitors

This compound is a reactant in the synthesis of nicotinic acid analogues that act as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α). The general workflow for the synthesis and screening of these potential therapeutic agents is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_validation Validation Phase A This compound (Starting Material) B Chemical Modification (e.g., amidation, esterification) A->B Reactants C Purification of Nicotinic Acid Analogue B->C Crude Product D Cell-Based HIF-1α Reporter Assay C->D Test Compound E Evaluation of Inhibitory Potency D->E Assay Results F Lead Compound Identification E->F Potency Data G Western Blot for HIF-1α Accumulation F->G Lead Compound H Analysis of HIF-1 Target Genes (e.g., VEGF, EPO) G->H Validated Inhibitor I Potential Therapeutic Agent H->I

Caption: Workflow for the synthesis and evaluation of HIF-1α inhibitors.

This guide provides a comprehensive framework for the safe disposal of this compound, emphasizing caution and adherence to hazardous waste regulations. By following these procedures, laboratory professionals can minimize risks and ensure a safe and compliant research environment.

References

Personal protective equipment for handling 2-Acetylaminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Acetylaminoisonicotinic acid in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, such as other pyridine carboxylic acid derivatives.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and/or face shield.To protect against splashes and dust, which can cause serious eye irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).To prevent skin contact, which may cause irritation.[6][7] Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned laboratory coat.To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dusts are generated or if working outside of a fume hood.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls & Preparation:

  • Always handle this compound in a properly functioning chemical fume hood to ensure adequate ventilation.[6][7]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[5][7]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Dispensing:

  • Dispense the required amount of this compound carefully to avoid generating dust.

  • Use non-sparking tools if the compound is a powder.[1]

  • Close the container tightly after use and store it in a cool, dry, and well-ventilated place away from incompatible materials.[5][6]

3. Solution Preparation:

  • When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • If the process generates heat, cool the solution as needed.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[3][4]

  • Decontaminate all work surfaces and equipment after use.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact environmental health and safety personnel.[7]

Disposal Plan

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be considered chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill If Spill Occurs cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup emergency_exposure Personal Exposure handle_dissolve->emergency_exposure If Exposure Occurs cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose cleanup_doff Doff PPE & Wash Hands cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.